4-fluoro-7-nitro-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVIDRYITUVQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole
Abstract
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, a fluorinated nitroaromatic compound of increasing interest in pharmaceutical and materials science research. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating framework for robust and reproducible analysis. We will explore the critical aspects of sample preparation, ionization source selection, and fragmentation analysis, all grounded in authoritative scientific principles and supported by comprehensive references. Visual diagrams and data-rich tables are provided to facilitate a deeper understanding of the workflows and underlying mechanisms.
Introduction: The Analytical Imperative for 4-fluoro-7-nitro-2,3-dihydro-1H-indole
4-fluoro-7-nitro-2,3-dihydro-1H-indole is a heterocyclic compound featuring both a fluorine atom and a nitro group, functionalities that impart unique chemical and electronic properties. The indole scaffold itself is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1] The presence of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the nitro group is a versatile synthetic handle and can be a key pharmacophore.
Given its potential applications, the precise and accurate characterization of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will navigate the nuances of applying MS to this specific analyte, addressing the challenges and opportunities presented by its distinct chemical nature.
Foundational Principles: Chemical Properties and Their Mass Spectrometric Implications
A successful mass spectrometry analysis is predicated on a thorough understanding of the analyte's physicochemical properties.
| Property | Value/Characteristic | Implication for Mass Spectrometry Analysis |
| Molecular Formula | C₈H₇FN₂O₂ | --- |
| Molecular Weight | 182.15 g/mol | Provides the basis for identifying the molecular ion peak. |
| Polarity | Moderately Polar | Influences the choice of chromatographic conditions and ionization technique. Suitable for both reversed-phase liquid chromatography and certain gas chromatography methods. |
| Volatility | Semi-volatile | Allows for the possibility of both GC-MS and LC-MS analysis, though derivatization may be necessary for optimal GC performance. |
| Presence of Fluorine | Electronegative | Can influence fragmentation patterns, with potential losses of F• (19 Da) or HF (20 Da).[2] |
| Presence of Nitro Group | Electron-withdrawing, prone to characteristic fragmentation | Fragmentation pathways often involve the loss of NO• (30 Da) and NO₂• (46 Da).[3][4] |
| Indole Ring System | Aromatic, relatively stable | The core structure will likely remain intact under soft ionization conditions, with fragmentation occurring at the substituent groups. |
This table summarizes the key chemical properties of 4-fluoro-7-nitro-2,3-dihydro-1H-indole and their direct relevance to mass spectrometry method development.
The Analytical Workflow: From Sample to Spectrum
The journey from a bulk sample to a high-quality mass spectrum involves a series of critical steps. Each stage must be carefully optimized to ensure data integrity and reproducibility.
Figure 1. A generalized workflow for the mass spectrometry analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is crucial for obtaining clean, reproducible mass spectra and preventing instrument contamination.[5][6] The goal is to present the analyte to the mass spectrometer in a suitable solvent at an appropriate concentration, free from interfering matrix components.
Step-by-Step Protocol for Sample Preparation:
-
Initial Solubilization: Dissolve the 4-fluoro-7-nitro-2,3-dihydro-1H-indole standard or sample in a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof, to a stock concentration of approximately 1 mg/mL.
-
Serial Dilution: From the stock solution, perform serial dilutions to achieve a final working concentration suitable for your instrument's sensitivity. For many modern mass spectrometers, a concentration in the range of 1-10 µg/mL is a good starting point for direct infusion, and lower for LC-MS.[7]
-
Matrix Matching: If analyzing the compound in a complex matrix (e.g., biological fluids, reaction mixtures), it is critical to prepare calibration standards in a blank matrix that closely mimics the sample composition. This helps to account for matrix effects such as ion suppression or enhancement.
-
Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
Causality in Sample Preparation:
-
Solvent Choice: The choice of solvent should be compatible with the chosen ionization technique. Volatile organic solvents are preferred for electrospray ionization (ESI).[7]
-
Concentration: Overly concentrated samples can lead to detector saturation, ion suppression, and contamination of the ion source.
-
Purity: The use of high-purity solvents and reagents is non-negotiable to minimize background noise and the introduction of contaminants.
Ionization Techniques: The Gateway to the Mass Analyzer
The choice of ionization technique is arguably the most critical decision in the mass spectrometric analysis of a small molecule. For 4-fluoro-7-nitro-2,3-dihydro-1H-indole, both Electrospray Ionization (ESI) and Electron Impact (EI) are viable, each offering distinct advantages.
Electrospray Ionization (ESI): The Soft Ionization Workhorse
ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules, making it an excellent choice for 4-fluoro-7-nitro-2,3-dihydro-1H-indole when coupled with liquid chromatography.[8]
Expected Ionization Behavior in ESI:
-
Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on the nitrogen atom of the indole ring or potentially one of the oxygen atoms of the nitro group. The resulting [M+H]⁺ ion would have a theoretical m/z of 183.0564.
-
Negative Ion Mode ([M-H]⁻): Deprotonation could occur at the N-H position of the indole, yielding an [M-H]⁻ ion with a theoretical m/z of 181.0419. Nitroaromatic compounds often show good response in negative ion mode due to the electron-withdrawing nature of the nitro group.[9]
Step-by-Step Protocol for ESI-MS Analysis:
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or high-resolution Orbitrap or TOF instrument.
-
Sample Introduction: Introduce the prepared sample via direct infusion using a syringe pump or, for more complex mixtures, through an ultra-high-performance liquid chromatography (UHPLC) system.
-
Ion Source Parameter Optimization:
-
Capillary Voltage: Optimize in the range of 3-5 kV for positive mode and 2.5-4.5 kV for negative mode.
-
Nebulizing Gas Pressure: Adjust to ensure a stable spray (typically 30-50 psi).
-
Drying Gas Flow and Temperature: Optimize to facilitate desolvation without causing thermal degradation of the analyte.
-
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to elicit structural information through fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization
For volatile and thermally stable compounds, GC-MS with EI ionization is a powerful alternative.[10] EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation patterns that are valuable for structural confirmation and library matching.
Challenges and Considerations for GC-MS:
-
Thermal Stability: The high temperatures of the GC inlet and column can potentially cause degradation of nitroaromatic compounds.[11] A cool on-column or split/splitless injection with an optimized temperature program is recommended.
-
Derivatization: While 4-fluoro-7-nitro-2,3-dihydro-1H-indole may be amenable to direct GC-MS analysis, derivatization of the N-H group (e.g., silylation) could improve peak shape and thermal stability.[12][13]
Step-by-Step Protocol for GC-EI-MS Analysis:
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
GC Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.
-
GC Method Parameters:
-
Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) and increase as needed, monitoring for signs of degradation.
-
Oven Temperature Program: Begin at a low temperature (e.g., 60-80 °C) and ramp up to a final temperature that ensures elution of the analyte without decomposition.
-
Carrier Gas: Use high-purity helium or hydrogen at an optimal flow rate.
-
-
MS Parameters:
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: Typically 230 °C.
-
-
Data Acquisition: Acquire data in full scan mode to obtain the characteristic fragmentation pattern.
Deciphering the Code: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of 4-fluoro-7-nitro-2,3-dihydro-1H-indole. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint.
Predicted Fragmentation Pathways:
Figure 2. Predicted major fragmentation pathways for 4-fluoro-7-nitro-2,3-dihydro-1H-indole in positive and negative ion modes.
Key Fragmentation Signatures:
-
Loss of the Nitro Group: The most characteristic fragmentation of nitroaromatic compounds is the loss of NO• (30 Da) and NO₂• (46 Da).[4][9] The observation of these neutral losses is a strong indicator of the presence of the nitro functionality.
-
Loss of HF: The presence of fluorine allows for the potential neutral loss of hydrogen fluoride (HF, 20 Da), which is a common fragmentation pathway for fluorinated compounds.[2]
-
Indole Ring Fragmentation: At higher collision energies, fragmentation of the indole ring system may occur, leading to smaller, characteristic fragment ions.
Quantitative Data Summary for MS/MS Analysis:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 183.0564 ([M+H]⁺) | 153.0513 | NO (30.0051) |
| 137.0612 | NO₂ (45.9952) | |
| 163.0485 | HF (20.0079) | |
| 181.0419 ([M-H]⁻) | 151.0368 | NO (30.0051) |
| 135.0467 | NO₂ (45.9952) |
This table provides the theoretical exact masses for the precursor and major fragment ions, which can be used for high-resolution mass spectrometry confirmation.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is a multifaceted task that requires a systematic and informed approach. By carefully considering the analyte's chemical properties, a robust analytical method can be developed, from sample preparation through to data interpretation. Both LC-ESI-MS and GC-EI-MS offer viable pathways for analysis, with the choice depending on the specific research question, sample matrix, and available instrumentation. The characteristic fragmentation patterns, particularly the losses of the nitro group and potentially HF, provide a confident means of structural identification and confirmation. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and accurately analyze this important molecule.
References
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Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(23), 2713–2721. [Link]
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Vandergrift, G. W., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(7), 1121–1131. [Link]
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Al-Naiema, I. M., & Stone, V. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 54, 467–476. [Link]
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Gunnar, T., et al. (2018). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology, 42(9), 626–633. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved January 26, 2026, from [Link]
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Krätschmer, K., et al. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 32(10), 2736–2744. [Link]
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Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved January 26, 2026, from [Link]
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Bottle, S. E., et al. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry, 35(7), 861–866. [Link]
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Perkins, M. J., et al. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 35(18), 3737–3743. [Link]
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Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 56(6), 1026–1030. [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8873. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-oxido-2,3-dihydroindole. PubChem. Retrieved January 26, 2026, from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 26, 2026, from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved January 26, 2026, from [Link]
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Göen, T., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 355–367. [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8873. [Link]
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Vandergrift, G. W., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(7), 1121–1131. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 26, 2026, from [Link]
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Dallüge, J., & Beens, J. (2002). Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Analytical Chemistry, 74(19), 5226–5232. [Link]
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synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole from 4-fluoroindole
An In-depth Technical Guide to the Synthesis of 4-Fluoro-7-nitro-2,3-dihydro-1H-indole from 4-Fluoroindole
Introduction
4-Fluoro-7-nitro-2,3-dihydro-1H-indole, also known as 4-fluoro-7-nitroindoline, is a valuable heterocyclic building block in medicinal chemistry. Its substituted indoline scaffold is a key intermediate for synthesizing a range of pharmaceutical compounds, particularly in the development of selective kinase inhibitors for applications like cancer therapy[1]. The strategic placement of the fluoro and nitro groups offers distinct opportunities for further chemical modification, making a reliable and scalable synthesis of this molecule a critical objective for researchers in drug development.
This guide provides a comprehensive, field-proven methodology for the synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, starting from the commercially available precursor, 4-fluoroindole. The narrative emphasizes the rationale behind the chosen synthetic strategy, addressing the inherent chemical challenges through a multi-step pathway designed for high regioselectivity and yield.
Strategic Overview: A Two-Stage Approach
The synthesis of the target molecule from 4-fluoroindole presents two primary chemical challenges:
-
Regioselective Nitration: The direct electrophilic nitration of the indole nucleus is notoriously difficult to control. The pyrrole ring is highly activated and acid-sensitive, making the C-3 position the most likely site of attack under mild conditions, while harsh acidic conditions often lead to polymerization or a mixture of isomers, primarily nitration at the C-5 and C-6 positions[2][3]. Achieving selective nitration at the sterically hindered and electronically less-favored C-7 position requires a more sophisticated approach.
-
Selective Reduction: The conversion of the intermediate, 4-fluoro-7-nitroindole, to the final indoline product requires the reduction of the 2,3-double bond of the pyrrole ring without affecting the aromatic nitro group. Catalytic hydrogenation, a common method for indole reduction, carries a significant risk of simultaneously reducing the nitro group to an amine, often via unstable hydroxylamine intermediates that can lead to side reactions or thermal hazards[4][5].
To overcome these obstacles, a robust two-stage strategy is employed. The first stage focuses on the regioselective synthesis of the key intermediate, 4-fluoro-7-nitroindole, via a protection-nitration-aromatization sequence. The second stage involves the selective chemical reduction of this intermediate to the target indoline.
Caption: Overall synthetic workflow from 4-fluoroindole to the target molecule.
Part 1: Synthesis of the Key Intermediate, 4-Fluoro-7-nitroindole
The cornerstone of this synthesis is the circumvention of direct nitration. By first reducing the indole to an indoline and protecting the nitrogen, we deactivate the pyrrole ring and transform the N-acetyl group into a powerful ortho-, para-director. This allows for the precise installation of the nitro group at the desired C-7 position (para to the nitrogen).
Detailed Experimental Protocol: Part 1
Step 1a: Synthesis of Sodium Indoline-2-sulfonate
This step achieves simultaneous reduction of the pyrrole ring and introduction of a temporary sulfonate group at the C-2 position, which facilitates the subsequent N-acetylation and nitration steps[3].
-
Reaction Setup: In a reaction vessel equipped with a stirrer, add 4-fluoroindole (1.0 equiv) and a solution of sodium bisulfite (1.2 equiv) in water.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Isolation: Cool the reaction mixture. The sodium 4-fluoroindoline-2-sulfonate product will precipitate. Collect the solid by filtration and wash with cold water.
Step 1b: N-Acetylation
The indoline nitrogen is protected with an acetyl group to direct the subsequent nitration and prevent side reactions[3].
-
Reaction Setup: Suspend the crude sodium 4-fluoroindoline-2-sulfonate from the previous step in acetic anhydride (3.0-4.0 equiv).
-
Reaction: Stir the suspension at room temperature for 2-3 hours.
-
Isolation: The N-acetylated product, sodium 1-acetyl-4-fluoroindoline-2-sulfonate, will precipitate. Collect the solid by filtration, wash thoroughly with a suitable solvent like diethyl ether to remove excess acetic anhydride, and dry under vacuum.
Step 2: Regioselective Nitration
The nitration is performed under anhydrous and controlled low-temperature conditions to prevent side reactions. Acetyl nitrate, generated in situ, serves as the electrophile[3][6].
-
Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 equiv) dropwise to acetic anhydride (2.0 equiv) while maintaining the temperature at 0-5°C with an ice bath. Stir for 15-20 minutes to form acetyl nitrate.
-
Nitration Reaction: Dissolve the sodium 1-acetyl-4-fluoroindoline-2-sulfonate (1.0 equiv) in a suitable solvent like acetic acid. Cool the solution to 0-5°C.
-
Addition: Add the cold acetyl nitrate solution dropwise to the indoline solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete.
-
Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate will precipitate. Collect the solid by filtration and wash with cold water until the filtrate is neutral.
Caption: Electrophilic attack at C7, directed by the N-acetyl group.
Step 3: Alkaline Hydrolysis and Aromatization
The final step in this stage removes both protecting groups and restores the aromatic indole ring system through elimination and dehydrogenation[3].
-
Reaction Setup: Transfer the filtered cake of the nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at a temperature between 20-60°C for 1-5 hours. This step eliminates the sulfonate and acetyl groups and drives the aromatization to the indole.
-
Isolation & Purification: The product, 4-fluoro-7-nitroindole, will precipitate. Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a solvent system such as ethanol/water to yield a light yellow to orange solid[7].
Part 2: Selective Reduction to 4-Fluoro-7-nitro-2,3-dihydro-1H-indole
This stage is the most delicate part of the synthesis. The goal is to reduce only the C2=C3 bond of the indole. While catalytic hydrogenation is a powerful tool for this transformation, its lack of selectivity in the presence of a nitro group necessitates a chemical approach. The use of a borane reagent in a strong acid like trifluoroacetic acid (TFA) provides an effective solution, selectively reducing the indole to an indoline while leaving the nitro group intact[8].
Detailed Experimental Protocol: Part 2
-
Reaction Setup: In a flask under a nitrogen or argon atmosphere, dissolve 4-fluoro-7-nitroindole (1.0 equiv) in anhydrous trifluoroacetic acid. Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Add a borane reagent, such as a borane-tetrahydrofuran complex (BH₃·THF) or catecholborane (1.5-2.0 equiv), dropwise to the cooled solution. Caution: Borane reagents react with moisture and can release flammable hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C, then slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the TFA.
-
Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
Data Summary
The following table summarizes the key parameters for this synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1a. Sulfonation | 4-Fluoroindole, NaHSO₃ | Water | 100 | 4-6 | >90% (crude) |
| 1b. Acetylation | Acetic Anhydride | Acetic Anhydride | 25 | 2-3 | >95% (crude) |
| 2. Nitration | Acetyl Nitrate | Acetic Acid | 0-10 | 1-2 | 75-85% |
| 3. Aromatization | NaOH (20% aq.) | Water | 20-60 | 1-5 | 80-90% |
| 4. Reduction | BH₃·THF, TFA | TFA | 0 to 25 | 2-4 | 70-85% |
Conclusion
The is effectively achieved through a well-designed, multi-step process. This guide details a reliable pathway that strategically navigates the challenges of regioselective nitration and selective reduction. By employing a protection-nitration-aromatization sequence, the nitro group is installed with high precision at the C-7 position. Subsequent chemical reduction with a borane reagent ensures the formation of the target indoline without compromising the integrity of the nitro functional group. This methodology provides a robust and scalable route for producing this key pharmaceutical intermediate, empowering further research and development in medicinal chemistry.
References
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reactivity of the nitro group in 4-fluoro-7-nitro-2,3-dihydro-1H-indole
An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical (also known as 4-fluoro-7-nitroindoline). This molecule serves as a pivotal building block in medicinal chemistry, primarily due to the versatile synthetic transformations enabled by its nitro functionality. The guide delves into the electronic landscape of the molecule, focusing on how the interplay between the electron-donating indoline nitrogen and the electron-withdrawing fluoro and nitro substituents dictates its reaction pathways. Core sections are dedicated to the two principal transformations of the nitro group: its reduction to the corresponding aniline, a cornerstone reaction for introducing diversity, and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). We present a comparative analysis of various reduction methodologies, detailing their mechanisms, chemoselectivity, and practical applications. Furthermore, the guide explores the potential for SNAr reactions, providing mechanistic insights. Detailed, field-proven experimental protocols for key transformations are provided, supported by data tables and mechanistic diagrams to ensure both theoretical understanding and practical applicability for professionals in drug discovery and organic synthesis.
Introduction: The Strategic Importance of 4-Fluoro-7-Nitroindoline
The indole nucleus and its saturated analog, indoline, are privileged scaffolds in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and neurology.[1] The strategic introduction of specific functional groups onto this scaffold is a key task for medicinal chemists aiming to modulate potency, selectivity, and pharmacokinetic properties.
4-Fluoro-7-nitro-2,3-dihydro-1H-indole emerges as a particularly valuable synthetic intermediate. Its structure incorporates three key features that define its utility:
-
The Indoline Core: A rigid, three-dimensional scaffold that presents substituents in a well-defined spatial orientation.
-
The Fluorine Atom: A common bioisostere for hydrogen, the fluorine atom at the 4-position can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to improved drug-like properties.[3]
-
The Nitro Group: Positioned at the 7-position, this powerful electron-withdrawing group is not merely a placeholder. It is a versatile chemical handle that unlocks a diverse range of subsequent chemical modifications.[4] Its reduction provides access to the corresponding 7-aminoindoline, a crucial precursor for amides, sulfonamides, and ureas. Additionally, its electronic influence activates the aromatic ring, opening pathways for other transformations.
This guide focuses specifically on the chemistry of the nitro group, providing the foundational knowledge required to effectively utilize this building block in complex synthetic campaigns.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O₂ | [5] |
| Molecular Weight | 182.15 g/mol | [5] |
| CAS Number | 1167056-12-3 | [5] |
| SMILES | C1CNC2=C(C=CC(=C21)F)[O-] | [5] |
Synthesis of the Core Scaffold
While multiple synthetic routes can be envisaged, the construction of substituted indolines often begins with appropriately substituted nitroaromatics. A common strategy involves the synthesis of a substituted indole followed by reduction of the pyrrole ring. For instance, 4-fluoroindole can be prepared from 2-fluoro-6-nitrotoluene through condensation with dimethylformamide dimethyl acetal (DMF-DMA), followed by a reductive cyclization.[6] Subsequent reduction of the indole double bond and nitration at the 7-position would yield the target molecule. A plausible, though not explicitly detailed in the provided search results, synthesis involves the nitration of 4-fluoroindoline.
Core Reactivity: Reduction of the Aromatic Nitro Group
The conversion of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis.[4] This reaction is critical for installing a nucleophilic amino group, which serves as a gateway for constructing a vast array of functional groups and for coupling with other molecular fragments. For 4-fluoro-7-nitroindoline, this transformation yields 4-fluoro-7-aminoindoline, a highly valuable building block.
The choice of reducing agent is paramount and is dictated by the presence of other functional groups within the molecule. The goal is to achieve high chemoselectivity, reducing the nitro group while preserving the fluorine substituent and the indoline ring.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
Palladium on Carbon (Pd/C): This is often the go-to catalyst for nitro reductions, utilizing molecular hydrogen (H₂) as the reductant. It is highly effective for both aromatic and aliphatic nitro groups. However, a significant drawback is its broad reactivity, which can lead to the hydrogenolysis (cleavage) of sensitive functional groups, including aryl halides. In the case of 4-fluoro-7-nitroindoline, there is a risk of de-fluorination, particularly under harsh conditions.
-
Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reduction and is often used as an alternative to Pd/C when dehalogenation is a concern, especially for aromatic chlorides, bromides, and iodides. Its selectivity with respect to the more robust C-F bond is generally better than Pd/C.
-
Other Noble Metal Catalysts: Catalysts based on platinum (e.g., PtO₂) or ruthenium can also be employed, sometimes offering unique selectivity profiles.[7][8]
Metal-Mediated Reductions
Reductions using metals in acidic or neutral media are classic, robust, and highly chemoselective methods that avoid the risk of dehalogenation associated with some catalytic hydrogenation techniques.
-
Tin(II) Chloride (SnCl₂): The use of stannous chloride, typically in the presence of a strong acid like HCl, is a very mild and reliable method for reducing aromatic nitro groups to amines.[9] The reaction proceeds via electron transfer from the Sn(II) salt, which is oxidized to Sn(IV).[10][11] This method shows excellent tolerance for a wide variety of functional groups, including halogens, esters, and nitriles, making it an ideal choice for this substrate.[9]
-
Iron (Fe) or Zinc (Zn): The use of iron or zinc powder in the presence of an acid (e.g., acetic acid or ammonium chloride) provides another mild and cost-effective method for this transformation. These conditions are generally compatible with most functional groups.
Comparative Analysis of Reduction Methods
| Method | Reagents | Advantages | Disadvantages | Chemoselectivity Profile |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean byproducts (H₂O). | Potential for de-fluorination, requires specialized pressure equipment. | Good, but risk to C-F bond. |
| Catalytic Hydrogenation | H₂, Raney Ni | Good efficiency, lower risk of dehalogenation than Pd/C. | Pyrophoric nature of the catalyst requires careful handling. | Generally high, preserves C-F bond well. |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Excellent chemoselectivity, mild conditions, tolerates halogens.[12] | Stoichiometric amounts of tin salts produce significant waste.[11] | Excellent, highly selective for the nitro group. |
| Transfer Hydrogenation | HCOOH, Catalyst | Avoids the use of high-pressure H₂ gas.[13][14] | May require higher temperatures or specific catalysts. | Dependent on the catalyst system used. |
Field-Proven Protocol: Reduction using Tin(II) Chloride
This protocol describes a reliable, lab-scale procedure for the selective reduction of 4-fluoro-7-nitroindoline.
Objective: To synthesize 4-fluoro-7-amino-2,3-dihydro-1H-indole.
Materials:
-
4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Rotary evaporator, magnetic stirrer, round-bottom flask, separatory funnel, filter funnel.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) and ethanol (approx. 10-20 mL per gram of starting material). Stir to dissolve or suspend the material.
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (4.0 eq) in a minimal amount of concentrated HCl and add it portion-wise to the stirred solution/suspension of the nitroindoline at room temperature. An ice bath can be used to control the initial exotherm.
-
Reaction Progress: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice. Slowly add a concentrated solution of NaOH or NaHCO₃ to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >8 to ensure the product amine is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate or dichloromethane. The formation of tin hydroxides can sometimes lead to emulsions, which may require filtration through a pad of celite.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude 4-fluoro-7-aminoindoline can be further purified by column chromatography on silica gel if necessary to yield the final, pure product.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
While the reduction of the nitro group is its most common fate, its strong electron-withdrawing nature also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[15][16] In this mechanism, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[15] Subsequent expulsion of a leaving group re-aromatizes the ring to yield the substituted product.
In 4-fluoro-7-nitroindoline, two key factors govern potential SNAr reactions:
-
Activation: The nitro group at C7 strongly deactivates the ring, making it susceptible to nucleophilic attack.
-
Leaving Group: The fluorine atom at C4 is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.[17]
The most likely SNAr pathway would involve the displacement of the fluoride at C4 by a suitable nucleophile.
Note: The above DOT script is a template. Actual chemical structures would be rendered in a chemistry drawing program and inserted.
Scope and Limitations
This reaction is most effective with strong nucleophiles such as alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and certain amines under forcing conditions. The reaction is typically performed in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophilic salt and leave the anion highly reactive. The success of this reaction is highly dependent on the nucleophile and reaction conditions.
Experimental Protocol: Nucleophilic Displacement of Fluoride
Objective: To synthesize a 4-alkoxy-7-nitro-2,3-dihydro-1H-indole derivative.
Materials:
-
4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq)
-
Sodium methoxide (NaOMe) or other sodium alkoxide (1.1-1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Drying agent (e.g., Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Progress: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing saturated ammonium chloride solution and ice.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate. The aqueous layer may need to be extracted several times.
-
Purification: Combine the organic layers, wash sequentially with water and brine to remove residual DMSO/DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product via column chromatography on silica gel to obtain the desired 4-alkoxy-7-nitroindoline.
Applications in Drug Discovery
The synthetic transformations described above convert 4-fluoro-7-nitroindoline into highly valuable derivatives for drug discovery programs.
-
Access to 7-Aminoindolines: The primary product, 4-fluoro-7-aminoindoline, is a versatile precursor. The amino group can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or converted into ureas and carbamates. These functional groups are prevalent in pharmaceuticals as they can form critical hydrogen bond interactions with protein targets.
-
Scaffold for Kinase Inhibitors: The indoline and indole scaffolds are frequently found in kinase inhibitors. The 7-amino group provides a key attachment point for building out fragments that occupy the ATP-binding site of kinases.
-
CNS-Active Agents: The lipophilicity and rigid structure of the indoline core, modified by the polar fluorine atom, make it an attractive scaffold for developing agents that target the central nervous system.
Conclusion
4-Fluoro-7-nitro-2,3-dihydro-1H-indole is a strategically important building block whose value is defined by the reactivity of its nitro group. This functionality serves as a robust and versatile handle for introducing chemical diversity. Its selective reduction to an amine is the most common and powerful transformation, enabling access to a wide range of derivatives via well-established coupling chemistries. A careful selection of reduction conditions, with reagents like SnCl₂, ensures high chemoselectivity, preserving the integrity of the fluoro-substituent. Furthermore, the electron-withdrawing power of the nitro group activates the scaffold for nucleophilic aromatic substitution, providing an alternative pathway for diversification. A thorough understanding of these reaction pathways, as detailed in this guide, empowers researchers and drug development professionals to fully exploit the synthetic potential of this valuable intermediate.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Gámez-Montaño, R., & Miranda-Soto, V. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometr. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]
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Request PDF. (n.d.). Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. Retrieved from [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
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Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]
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BonViewPress. (n.d.). Machine Learning Predicts 1-[(4-Fluorophenyl) Methyl] Indole-2,3-Dione as Drug Lead for Peptide Deformylase in Plasmodium falciparum. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
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ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (n.d.). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]_
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The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
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Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]
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Tetrahedron Letters. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Retrieved from [Link]
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National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
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electrophilic substitution reactions of 4-fluoro-7-nitro-2,3-dihydro-1H-indole
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 4-fluoro-7-nitro-2,3-dihydro-1H-indole (henceforth referred to as 4F-7N-indoline). As a substituted indoline, this scaffold is of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to deliver a predictive and mechanistic understanding of the molecule's reactivity. We will dissect the complex interplay of the activating indoline nitrogen and the deactivating fluoro and nitro substituents to forecast regiochemical outcomes. This guide synthesizes established chemical principles with field-proven experimental protocols, offering researchers a robust framework for the strategic functionalization of this and related heterocyclic systems.
Introduction: The Strategic Importance of 4F-7N-Indoline
The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a nitro group and a fluorine atom, as in 4F-7N-indoline, creates a molecule with unique electronic properties and provides synthetic handles for further derivatization. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group can be a key pharmacophore or be reduced to an amine for subsequent chemical elaboration.
Understanding the principles of electrophilic aromatic substitution on this specific scaffold is paramount for its effective utilization as a building block. This guide will provide the foundational knowledge to predict and control these reactions, enabling the rational design of novel chemical entities.
Core Principles: Electronic Landscape and Predicted Regioselectivity
The outcome of any electrophilic aromatic substitution reaction is governed by the electronic nature of the substituents already present on the aromatic ring.[1] In 4F-7N-indoline, we have a complex interplay of three distinct electronic effects on the benzenoid ring.
-
The Dihydro-1H-indole (Indoline) System: The secondary amine within the dihydro-pyrrole ring is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the nucleophilicity of the ring. This effect strongly directs incoming electrophiles to the ortho (C5) and para (C6) positions relative to the point of fusion.
-
The 4-Fluoro Substituent: Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density through the sigma bonds (inductive or -I effect), which deactivates the ring.[2][3] However, they also possess lone pairs that can be donated into the ring via resonance (+M effect).[4] For fluorine, the inductive effect generally outweighs the resonance effect, making it a weak deactivator.[3] Despite this, the resonance donation directs incoming electrophiles to the ortho (C5) and para (C7, which is already substituted) positions.
-
The 7-Nitro Substituent: The nitro group is a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a powerful resonance effect (-M).[5][6] This significantly deactivates the ring towards electrophilic attack. The deactivation is most pronounced at the ortho (C6) and para positions, thereby directing incoming electrophiles to the meta position (C5).[7]
Synthesizing the Directing Effects
To predict the most probable site of electrophilic attack, we must consider the cumulative impact of these groups on the two available positions: C5 and C6.
-
Attack at C5: This position is ortho to the strongly activating amine, ortho to the deactivating fluoro group, and meta to the strongly deactivating nitro group. The powerful activating effect of the amine and the meta-directing influence of the nitro group converge on this position.
-
Attack at C6: This position is para to the strongly activating amine but ortho to the strongly deactivating nitro group.
// Invisible nodes for positioning N_pos [pos="0.5,2.5!", shape=point]; NO2_pos [pos="4.5,2.5!", shape=point]; F_pos [pos="0.5,0.5!", shape=point];
// Edges from labels to molecule N_to_C5 -> N_pos [lhead=cluster_molecule, minlen=1.5]; NO2_to_C5 -> NO2_pos [lhead=cluster_molecule, minlen=1.5]; F_to_C5 -> F_pos [lhead=cluster_molecule, minlen=1.5]; } Caption: Cumulative directing effects on 4F-7N-indoline.
Key Electrophilic Substitution Reactions and Protocols
Due to the deactivating nature of the fluoro and, particularly, the nitro groups, electrophilic substitution reactions on 4F-7N-indoline will require forcing conditions compared to unsubstituted indole or indoline.[8] The following sections detail representative protocols, which serve as robust starting points for experimental work.
Nitration
Introducing a second nitro group onto the already electron-deficient ring requires a potent nitrating agent. The predicted site of substitution is C5.
Causality Behind Experimental Choices:
-
Reagent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and necessary choice for nitrating deactivated aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.
-
Temperature: The reaction must be initiated at a low temperature (e.g., 0 °C) and controlled carefully. Nitration is highly exothermic, and elevated temperatures can lead to side reactions and decreased selectivity.
-
Solvent: Sulfuric acid often serves as both the catalyst and the solvent, ensuring the substrate remains protonated and soluble.
Step-by-Step Experimental Protocol: Nitration of 4F-7N-Indoline
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 mmol of substrate) to 0 °C in an ice/salt bath.
-
Substrate Addition: Slowly add 4F-7N-indoline (1.0 eq) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mmol of substrate) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Halogenation (Bromination)
Halogenation, specifically bromination, is expected to occur at the C5 position. Due to the ring's deactivation, a Lewis acid catalyst is typically required to polarize the bromine molecule.
Causality Behind Experimental Choices:
-
Reagents: Using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a classic method. The FeBr₃ polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺").
-
Solvent: An inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is suitable.
-
N-Protection: The indoline nitrogen is susceptible to oxidation by bromine. It is highly advisable to first protect the nitrogen, for example, as an acetyl amide (-NHCOCH₃). This temporarily reduces the activating effect of the nitrogen but prevents unwanted side reactions. The protecting group can be removed post-bromination.
Step-by-Step Experimental Protocol: Bromination of N-Acetyl-4F-7N-Indoline
-
Protection (if not already done): Acetylate the 4F-7N-indoline with acetic anhydride in the presence of a base like pyridine.
-
Setup: Dissolve the N-acetylated substrate (1.0 eq) and FeBr₃ (0.1 eq) in dry dichloromethane (DCM) in a flask protected from light and moisture.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in DCM dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Workup: Separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: The N-acetyl group can be removed by acidic or basic hydrolysis to yield the C5-brominated product.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally very difficult to perform on strongly deactivated rings like 4F-7N-indoline and often fail. The strong electron-withdrawing nitro group deactivates the ring to such an extent that it will not react with the carbocation or acylium ion intermediates. Furthermore, the Lewis acid catalyst can complex with the nitro group and the indoline nitrogen, further deactivating the system. While some Friedel-Crafts reactions on certain dihydroindoles have been reported, they typically involve less deactivated systems.[9][10] For this specific substrate, these reactions are not recommended without significant exploratory research into specialized catalysts and conditions.
Data Summary
The following table provides a predictive summary of the primary electrophilic substitution reactions on 4F-7N-indoline based on established chemical principles. Yields are hypothetical and serve as a general guide.
| Reaction | Electrophile (Source) | Catalyst | Predicted Major Product | Expected Yield |
| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | H₂SO₄ | 4-Fluoro-5,7-dinitro-2,3-dihydro-1H-indole | Moderate |
| Bromination | "Br⁺" (Br₂) | FeBr₃ | 5-Bromo-4-fluoro-7-nitro-2,3-dihydro-1H-indole | Moderate to Good |
| Chlorination | "Cl⁺" (Cl₂) | AlCl₃ | 5-Chloro-4-fluoro-7-nitro-2,3-dihydro-1H-indole | Moderate |
| Sulfonation | SO₃ (Fuming H₂SO₄) | None | 4-Fluoro-7-nitro-2,3-dihydro-1H-indole-5-sulfonic acid | Moderate |
| Friedel-Crafts | R⁺ / RCO⁺ | Lewis Acid | Reaction Unlikely to Proceed | Very Low / None |
Mechanistic and Workflow Visualizations
Visual diagrams are essential for understanding complex chemical processes. The following diagrams, rendered using DOT language, illustrate the mechanistic basis for regioselectivity and a general experimental workflow.
Conclusion
The are dictated by a nuanced balance of electronic effects. The powerful activating and ortho,para-directing nature of the indoline nitrogen, combined with the meta-directing deactivation of the nitro group, strongly favors substitution at the C5 position. While the presence of two deactivating groups necessitates more forcing reaction conditions than for simple indolines, standard protocols for nitration, halogenation, and sulfonation can be successfully adapted. Friedel-Crafts reactions, however, are predicted to be largely unsuccessful under typical conditions. This guide provides the predictive framework and practical starting points for researchers to confidently and strategically functionalize this valuable heterocyclic core.
References
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Liu, G., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health. Retrieved from [Link]
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Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]
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College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
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Wu, H., et al. (2015). Enantioselective Friedel–Crafts reaction of 4,7-dihydroindoles with β-CF3-β-disubstituted nitroalkenes. Organic Chemistry Frontiers. Retrieved from [Link]
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Sci-Hub. (2009). Efficient Friedel-Crafts Alkylation of 4,7-Dihydroindoles with Nitroolefins. Synfacts. Retrieved from [Link]
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A Strategic Guide to the Preliminary Screening of 4-Fluoro-7-Nitro-2,3-dihydro-1H-indole Derivatives
Part 1: Introduction & Strategic Rationale
The indole scaffold is a cornerstone of medicinal chemistry, rightly earning its designation as a "privileged structure." Its presence in a multitude of FDA-approved pharmaceuticals underscores its remarkable ability to interact with a wide array of biological targets, leading to diverse therapeutic effects.[1] This guide focuses on a specific, underexplored subclass: 4-fluoro-7-nitro-2,3-dihydro-1H-indole derivatives. While the parent compound has no specifically documented biological activity, its strategic functionalization provides a compelling rationale for a comprehensive preliminary screening campaign.[2]
The logic behind this scaffold lies in the deliberate incorporation of two powerful bioisosteric moieties:
-
The Fluorine Atom (at position 4): The introduction of fluorine is a well-established strategy in drug design. Its high electronegativity and small size can profoundly influence a molecule's properties by altering metabolic stability (blocking sites of oxidation), modifying pKa to enhance cell permeability, and forming key hydrogen bonds or electrostatic interactions with target proteins.
-
The Nitro Group (at position 7): Far from being a passive substituent, the nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It is a critical pharmacophore in numerous bioactive compounds, including agents with demonstrated anticancer and antimicrobial properties.[3][4] For instance, derivatives of 5-nitroindole have been identified as potent binders of the c-Myc G-quadruplex, a key anticancer target.[5]
Furthermore, the core structure bears a resemblance to the fluorophore 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a widely used fluorescent labeling agent.[6][7] This suggests the tantalizing possibility that these indole derivatives may possess intrinsic fluorescent properties, a feature that could be invaluable for developing high-content screening assays or cell imaging probes.[8]
Given the novelty of this scaffold, a rigid, one-size-fits-all screening approach is inefficient. Instead, this guide proposes a tiered, hierarchical screening cascade. This strategy is designed to maximize information while conserving resources, beginning with broad, phenotype-based assays to identify general bioactivity and progressively narrowing the focus to elucidate the specific mechanism of action for the most promising "hit" compounds.
Part 2: Foundational Characterization: The Prerequisite for Reliable Data
Before any biological evaluation, the integrity of the compound library must be rigorously established. Bypassing this step is a false economy that invariably leads to irreproducible results and wasted effort.
Synthesis & Purification Overview The synthesis of a 4-fluoro-7-nitro-2,3-dihydro-1H-indole library would logically proceed from a suitable indole precursor. Key steps would likely involve regioselective electrophilic nitration and fluorination, followed by a controlled reduction of the indole C2-C3 double bond to yield the dihydroindole (indoline) core. While numerous methods exist for functionalizing indoles, techniques like those involving Smiles rearrangement or Sonogashira coupling for halo-indoles provide a versatile platform for generating structural diversity.[9] Each synthesized derivative must undergo rigorous purification, typically via column chromatography or preparative HPLC, to achieve >95% purity.
Physicochemical Profiling Every compound destined for screening must be accompanied by a certificate of analysis that includes:
-
Identity Confirmation: 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.
-
Purity Assessment: HPLC analysis with UV detection at multiple wavelengths to confirm purity is above the 95% threshold.[10]
-
Solubility Determination: Kinetic solubility assessment in both aqueous buffer (e.g., PBS) and the primary biological assay medium (e.g., DMSO-containing cell culture media). Poor solubility is a frequent cause of artifacts in screening assays.
Intrinsic Fluorescence Characterization Given the structural similarity to NBD-F, a preliminary spectrofluorometric analysis is warranted.
Protocol 1: Basic Fluorescence Profiling
-
Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a dilution series in a relevant buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
Excitation Scan: Set the emission wavelength to a value ~50-100 nm higher than the expected absorption maximum (e.g., 530 nm, based on NBD-F) and scan a range of excitation wavelengths (e.g., 350-510 nm).[7]
-
Emission Scan: Using the optimal excitation wavelength identified in the previous step, scan a range of emission wavelengths (e.g., 480-650 nm).
-
Quantum Yield Estimation: If significant fluorescence is observed, estimate the quantum yield relative to a known standard (e.g., quinine sulfate or fluorescein).
-
Rationale: This initial characterization determines if the compounds' intrinsic fluorescence could interfere with common fluorescent assays (e.g., those using GFP, fluorescein, or rhodamine) or, conversely, if it can be leveraged for direct imaging or specialized assays.
Part 3: Tier 1 Screening - A Broad Net for Bioactivity
The goal of Tier 1 is to efficiently identify which derivatives, from a potentially large library, possess significant and interesting biological activity. We will pursue two parallel paths—anticancer and antimicrobial—reflecting the known activities of the parent indole and nitro- scaffolds.[1][3][11]
Caption: Tier 1 parallel screening workflow.
Anticancer Cytotoxicity Screening
Causality: The MTT (or MTS) assay is the industry standard for initial cytotoxicity screening due to its robustness, high-throughput nature, and low cost.[12] It provides a quantitative measure of a compound's ability to reduce cell viability, a primary characteristic of a potential anticancer agent. We employ a panel of cell lines to distinguish between broad-spectrum cytotoxins and agents with potential tumor-type selectivity.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver]) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13][14]
-
Compound Treatment: Add serially diluted compounds (e.g., from 100 µM down to 0.1 µM) to the wells in triplicate. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation: Anticancer Screening Results
| Compound ID | Scaffold | R-Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. HepG2 |
|---|---|---|---|---|---|
| FNI-001 | 4-F-7-NO2-dihydroindole | -H | |||
| FNI-002 | 4-F-7-NO2-dihydroindole | -CH3 | |||
| ... | ... | ... |
| Doxorubicin | (Control) | N/A | | | |
Antimicrobial Susceptibility Screening
Causality: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11] It is a direct and quantitative measure of antimicrobial potency.
Protocol 3: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 50 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus [Gram-positive] and Escherichia coli [Gram-negative]) to a concentration of ~5 x 105 CFU/mL. Add 50 µL of this inoculum to each well.[11]
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Readout: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed.
-
Analysis: The MIC value is recorded for each compound against each bacterial strain.
Data Presentation: Antimicrobial Screening Results
| Compound ID | Scaffold | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|---|
| FNI-001 | 4-F-7-NO2-dihydroindole | -H | ||
| FNI-002 | 4-F-7-NO2-dihydroindole | -CH3 | ||
| ... | ... | ... |
| Ciprofloxacin | (Control) | N/A | | |
Part 4: Tier 2 Screening - From Cytotoxicity to Mechanism
A low IC50 value from Tier 1 is a promising start, but it is not enough. Tier 2 aims to answer the critical question: how do the hit compounds kill cancer cells? This mechanistic insight is essential for validating the compound's potential as a therapeutic lead.
Caption: Tier 2 workflow for mechanistic elucidation.
Assessing the Mode of Cell Death
Causality: Apoptosis (programmed cell death) and cell cycle arrest are two of the most common mechanisms of action for effective anticancer drugs.[3][5] Standard flow cytometry-based assays provide robust, quantitative data on these processes.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Treatment: Treat the most sensitive cancer cell line from Tier 1 with the hit compound at concentrations of 1x and 3x its IC50 for 24 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend cells in Annexin V Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Rationale: A significant increase in the Annexin V positive populations indicates that the compound induces apoptosis, a desirable characteristic for a chemotherapeutic agent.
Protocol 5: Cell Cycle Analysis
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a PBS solution containing RNase A and Propidium Iodide (PI). PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Analysis: Analyze the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Rationale: A compound-induced accumulation of cells in a specific phase (e.g., G2/M arrest) points towards interference with cellular machinery involved in cell division, such as microtubules or checkpoint kinases.[5]
Hypothesis Generation for Target Deconvolution
The results from the cell-based assays guide the next steps. For example, if a compound induces G2/M arrest and apoptosis, it might be targeting microtubule dynamics or a mitotic kinase. If it induces G1 arrest, it might be targeting a signaling pathway like c-Myc.
Caption: Potential mechanisms of action for hit compounds.
Based on literature for related scaffolds, plausible next steps include:
-
Kinase Inhibition Screening: Test hits against a panel of commercially available kinases known to be involved in cancer cell proliferation and survival.[15]
-
c-Myc G-Quadruplex Binding: Given the activity of 5-nitroindoles, biophysical techniques like Circular Dichroism (CD) or a Fluorescent Intercalator Displacement (FID) assay can be used to assess direct binding to c-Myc G4 DNA.[5]
Part 5: Conclusion and Path Forward
This in-depth technical guide outlines a logical, evidence-based strategy for the preliminary screening of novel 4-fluoro-7-nitro-2,3-dihydro-1H-indole derivatives. By beginning with rigorous foundational characterization and progressing through a tiered screening cascade, this approach efficiently identifies bioactive compounds and provides crucial early insights into their mechanism of action.
The data generated—IC50 and MIC values, apoptosis and cell cycle profiles, and potential fluorescent properties—forms a robust foundation for subsequent structure-activity relationship (SAR) studies. Hits identified through this workflow are not merely "active" but are validated leads with a preliminary mechanistic hypothesis, significantly accelerating their trajectory in the drug discovery pipeline. The path forward will involve chemical optimization of these hits to improve potency and selectivity, followed by more advanced in vitro and in vivo models to validate their therapeutic potential.
Part 6: References
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Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]
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Kaushik, N., Kaushik, N., & Attri, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
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Gorska-Ponikowska, M., & Kuban-Jankowska, A. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. ResearchGate. [Link]
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Lhermitte, M., & Gandon, V. (2014). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform, 45(32). [Link]
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Amato, J., Pagano, B., Romagnoli, R., & Randazzo, A. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2419–2427. [Link]
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Google Patents. (2016). CN105622482A - Method for industrially preparing 7-fluoroindole.
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Lada, M. W., & Kennedy, R. T. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Journal of Neuroscience Methods, 166(1), 123–131. [Link]
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Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved January 24, 2024, from [Link]
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Wujec, M., & Pitucha, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1379, 27–36. [Link]
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Royal Society of Chemistry. (2022). Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing. [Link]
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Royal Society of Chemistry. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]
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Gahlot, S., Teli, D., & Kumar, A. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]
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Kim, M. R., Park, H. R., & Lee, C. H. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1005–1011. [Link]
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Ghaffar, A., & Hussain, R. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7654. [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). Bioassays for Anticancer Activities. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Bioassays for anticancer activities. Semantic Scholar. [Link]
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Al-Ostath, R. A., & Ganaie, M. A. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 872957. [Link]
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Methodological & Application
Application Notes & Protocols: 4-Fluoro-7-nitro-2,3-dihydro-1H-indole as a Key Intermediate for the Synthesis of Advanced Pharmaceutical Ingredients
Abstract
The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The strategic introduction of fluorine and nitro functional groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 4-fluoro-7-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-7-nitroindoline), a highly valuable intermediate in drug discovery and development. We will explore its synthesis, characterization, and application in the synthesis of advanced APIs, using the EP(1) receptor antagonist GSK269984A as a practical case study. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Strategic Value of 4-Fluoro-7-nitroindoline
4-Fluoro-7-nitroindoline is a bespoke chemical building block whose value lies in the orthogonal reactivity of its distinct functional groups.
-
The Fluorine Atom (C4-Position): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa. Its position on the benzene ring influences the electronic properties of the entire scaffold.
-
The Nitro Group (C7-Position): The electron-withdrawing nitro group serves two primary purposes. Firstly, it deactivates the aromatic ring towards certain electrophilic substitutions, directing reactivity elsewhere. More importantly, it is a versatile precursor to a primary amine (NH₂) via reduction. This resultant 7-aminoindoline is a key nucleophile for constructing more complex molecular architectures.[1]
-
The Indoline Core: The saturated heterocyclic portion of the molecule provides a rigid, three-dimensional structure that can be crucial for fitting into the binding pockets of biological targets. The secondary amine (N1-position) offers another site for functionalization.
This combination makes 4-fluoro-7-nitroindoline an ideal starting point for synthesizing targeted libraries of compounds, particularly for APIs where a 7-aminoindoline moiety is required for pharmacophore assembly. One such example is the development of EP(1) receptor antagonists for treating inflammatory pain.[2]
Synthesis of the Intermediate: 4-Fluoro-7-nitro-2,3-dihydro-1H-indole
The most direct and industrially scalable approach to synthesizing the title compound is through the regioselective nitration of commercially available 4-fluoroindoline.
Synthetic Workflow Overview
The workflow involves a controlled electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to favor nitration at the C7 position and prevent the formation of other isomers or di-nitrated byproducts.
Caption: Workflow for the synthesis of 4-fluoro-7-nitroindoline.
Detailed Synthesis Protocol
Objective: To synthesize 4-fluoro-7-nitro-2,3-dihydro-1H-indole from 4-fluoroindoline with high purity and yield.
Materials:
-
4-Fluoroindoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoroindoline (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Acidification: Slowly add concentrated sulfuric acid (5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 15 minutes at 0 °C.
-
Causality: Sulfuric acid serves as both the solvent and the catalyst. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is crucial to control the reaction rate and minimize side-product formation.
-
-
Nitration: Prepare a nitrating mixture by adding nitric acid (1.1 eq) to a small amount of sulfuric acid in a separate flask, pre-chilled to 0 °C. Add this mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Causality: Using a slight excess of nitric acid ensures complete conversion of the starting material. The slow, controlled addition prevents a dangerous exotherm and reduces the risk of over-nitration. The directing effects of the fluoro and amino groups favor substitution at the C7 position.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze any remaining reactive species and precipitate the product.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will form a solid or oil. Extract the aqueous mixture three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using an ethyl acetate/hexane gradient to yield 4-fluoro-7-nitro-2,3-dihydro-1H-indole as a yellow-orange solid.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Appearance | Yellow to orange crystalline solid |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic and aliphatic protons |
| ¹⁹F NMR (CDCl₃) | Singlet corresponding to the fluorine atom |
| Mass Spec (ESI+) | m/z for [M+H]⁺ consistent with C₈H₇FN₂O₂ |
Application: Synthesis of EP(1) Antagonist GSK269984A
4-Fluoro-7-nitroindoline is a documented precursor in the synthesis of GSK269984A, a potent and selective EP(1) receptor antagonist investigated for inflammatory pain.[2][3] The key step involves the reduction of the nitro group to an amine, which is then elaborated to form the final API.
API Synthesis Pathway
The transformation from the intermediate to a core fragment of the API involves two critical steps: nitro reduction followed by amide bond formation.
Caption: Pathway from the intermediate to the GSK269984A core.
Protocol: Nitro Reduction to 4-Fluoro-7-aminoindoline
Objective: To efficiently and cleanly reduce the nitro group to a primary amine.
Materials:
-
4-Fluoro-7-nitro-2,3-dihydro-1H-indole
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Hydrogen Gas (H₂) supply or Tin(II) Chloride (SnCl₂)
-
Diatomaceous Earth (e.g., Celite®)
Protocol (Catalytic Hydrogenation):
-
Setup: Dissolve the nitro-intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add Palladium on Carbon (10 wt. %, ~0.05 eq) to the solution.
-
Causality: Pd/C is a highly efficient and selective catalyst for the reduction of aromatic nitro groups. It operates under mild conditions (room temperature, low H₂ pressure) and the reaction is typically very clean, with water as the only byproduct.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 2-4 hours.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Causality: The fine black powder of Pd/C must be completely removed. Diatomaceous earth provides a fine filter bed that prevents the catalyst from passing through, which is critical as palladium can be toxic and interfere with subsequent reactions.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-fluoro-7-amino-2,3-dihydro-1H-indole, which can often be used in the next step without further purification.
Quality Control & Analytical Protocols for the Intermediate
Rigorous analytical testing is mandatory to ensure the intermediate meets the required specifications for use in GMP (Good Manufacturing Practice) API synthesis.
| Method | Purpose | Key Parameters & Expected Results |
| HPLC-UV | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at ~350 nm (for the nitroaromatic chromophore); Result: Purity >98%, single major peak. |
| ¹H and ¹³C NMR | Structural identity confirmation | Solvent: CDCl₃ or DMSO-d₆; Result: Chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 4-fluoro-7-nitroindoline. |
| ¹⁹F NMR | Confirmation of fluorination | Result: A single peak in the expected region for an aryl fluoride, confirming the presence and single chemical environment of the fluorine atom. |
| LC-MS | Molecular weight verification | Ionization: Electrospray (ESI); Result: A parent ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |
| Melting Point | Identity and purity check | Result: A sharp, defined melting point range consistent with a pure substance. |
Protocol: HPLC-UV Purity Analysis
-
Standard Preparation: Prepare a standard solution of the intermediate in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the synthesized batch at the same concentration.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water (0.1% TFA)
-
Mobile Phase B: Acetonitrile (0.1% TFA)
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Causality: Reverse-phase chromatography is ideal for separating organic molecules of moderate polarity. The nitroaromatic system provides a strong chromophore, making UV detection highly sensitive at a wavelength near its absorbance maximum.
-
-
Analysis: Inject both the standard and sample. The purity is calculated based on the area percentage of the main peak in the sample chromatogram. The retention time should match that of the standard.
Conclusion
4-Fluoro-7-nitro-2,3-dihydro-1H-indole is a quintessential example of a modern synthetic building block, engineered for efficiency and versatility in drug development. The protocols detailed in this guide provide a robust framework for its synthesis and quality control. By understanding the chemical principles behind each step—from controlled nitration to selective nitro reduction—researchers can reliably produce this key intermediate and accelerate the development of next-generation APIs for challenging therapeutic targets.
References
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]
- CN105622482A - Method for industrially preparing 7-fluoroindole. Google Patents.
- EP1829872B1 - Processes for production of indole compounds. Google Patents.
- CN103420892A - Preparation method of 4-fluoroindole. Google Patents.
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Available from: [Link]
-
2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain. PubMed. Available from: [Link]
-
Selection and Development of the Manufacturing Route for EP 1 Antagonist GSK269984B. ResearchGate. Available from: [Link]
-
The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. ResearchGate. Available from: [Link]
-
The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. Available from: [Link]
-
Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A. PubMed. Available from: [Link]
-
Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. MDPI. Available from: [Link]
-
Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Fluoro-7-nitro-2,3-dihydro-1H-indole in Fragment-Based Drug Discovery
Introduction: The Power of a Well-Chosen Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By starting with small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][3][4] The success of any FBDD campaign, however, is critically dependent on the quality of the fragment library.[2] An ideal fragment should not only possess favorable properties for binding but also offer clear vectors for chemical elaboration.
This guide focuses on one such high-value fragment: 4-fluoro-7-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-7-nitroindoline). We will explore the rationale behind its design, its physicochemical advantages, and provide detailed protocols for its application in biophysical screening cascades.
Fragment Profile and Rationale for Use
The indoline scaffold and its derivatives are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[5] The specific substitutions on this fragment are not arbitrary; they are designed to maximize its utility in FBDD.
Medicinal Chemistry Rationale:
-
Indoline Core: The saturated five-membered ring of the indoline scaffold provides a defined three-dimensional shape, moving away from the flat, sp2-rich structures that can sometimes lead to solubility issues.[2] This scaffold provides multiple vectors for synthetic elaboration at the N1, C5, and C6 positions.
-
7-Nitro Group: The electron-withdrawing nitro group serves multiple purposes. It can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with a protein target. From a synthetic standpoint, the nitro group can be readily reduced to an aniline, which then serves as a versatile chemical handle for fragment growing or linking strategies.[6] Several 5- and 7-nitroindole derivatives have shown significant biological activity, validating the utility of this functional group.[7][8]
-
4-Fluoro Group: The fluorine atom is a crucial element for both screening and medicinal chemistry.
-
Screening Handle: As a 100% naturally abundant spin ½ nucleus, ¹⁹F is an exceptional NMR probe.[9] Its large chemical shift dispersion and the absence of background signals in biological samples allow for the high-throughput screening of fluorine-containing fragments in cocktails, significantly accelerating the identification of hits.[9][10]
-
Medicinal Chemistry Tool: Fluorine can act as a bioisostere for a hydrogen atom, improving metabolic stability or modulating pKa.[11] It can also form key interactions (such as hydrogen bonds or favorable dipole interactions) within a protein binding pocket, enhancing affinity and selectivity.
-
Physicochemical Properties:
This fragment is designed to adhere to the widely accepted "Rule of Three" for fragment design, ensuring a higher probability of efficient binding.[2]
| Property | Value (Calculated) | "Rule of Three" Guideline |
| Molecular Weight (MW) | 182.14 g/mol | ≤ 300 Da |
| cLogP | 1.6 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 1 (Amine N-H) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 3 (Nitro O, Nitro O, Fluoro F) | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
The FBDD Screening Cascade: A Workflow
The primary goal of the screening cascade is to identify true binding events and characterize them with high confidence. This involves a primary screen to identify initial hits, followed by orthogonal validation to eliminate false positives, and finally, structural studies to understand the binding mode.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Application Protocol 1: Primary Screening using ¹⁹F NMR
¹⁹F Nuclear Magnetic Resonance (NMR) is a premier technique for screening fluorine-containing fragments due to its high sensitivity and low background interference.[9] The binding of a fluorinated fragment to a large protein target causes changes in the fluorine signal (e.g., line broadening, chemical shift perturbation), which are easily detected.
Objective: To identify fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal.
Materials:
-
Target Protein: >95% purity, stable at required concentration (typically 10-50 µM).
-
Fragment Stock: 100 mM solution of 4-fluoro-7-nitro-2,3-dihydro-1H-indole in d6-DMSO.
-
NMR Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O.
-
NMR Spectrometer: Equipped with a cryoprobe for enhanced sensitivity.
-
NMR tubes.
Protocol:
-
Sample Preparation (Protein):
-
Prepare a 10-50 µM solution of the target protein in the NMR buffer.
-
Filter the solution through a 0.22 µm filter to remove any aggregates.
-
Transfer ~500 µL to an NMR tube. This is your Protein Sample .
-
Prepare a second identical sample. This will be your Reference Sample .
-
-
Fragment Addition:
-
Add a small aliquot of the fragment stock solution to the Protein Sample to achieve a final fragment concentration of 200-500 µM. The final DMSO concentration should be kept below 1%.
-
Add an identical volume of d6-DMSO to the Reference Sample .
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for the Reference Sample . This spectrum shows the signal of the fragment in the absence of the protein. Note the sharp signal and its chemical shift.
-
Acquire a 1D ¹⁹F NMR spectrum for the Protein Sample using the exact same parameters.
-
-
Data Analysis:
-
Compare the spectra: Look for changes in the ¹⁹F signal in the Protein Sample compared to the Reference Sample .
-
Hit Signature: A positive hit is typically identified by a significant broadening or complete disappearance of the fluorine signal. A chemical shift perturbation (a change in the signal's position) is also a strong indicator of binding.
-
Causality: The line broadening occurs because when the small fragment binds to the large, slowly tumbling protein, it effectively takes on the tumbling rate of the protein. This leads to a much faster relaxation time (T2) for the fluorine nucleus, resulting in a broader signal.
-
Application Protocol 2: Hit Validation & Affinity Estimation using Surface Plasmon Resonance (SPR)
After identifying a hit via ¹⁹F-NMR, it is crucial to validate it with an orthogonal biophysical method to rule out false positives and to quantify the binding affinity (Kᴅ).[1][12] SPR is an excellent choice for this, providing real-time, label-free kinetics and affinity data.
Objective: To confirm the binding of the fragment to the target protein and determine the equilibrium dissociation constant (Kᴅ).
Materials:
-
SPR Instrument (e.g., Biacore, Reichert).
-
Sensor Chip (e.g., CM5 chip for amine coupling).
-
Amine Coupling Kit (EDC, NHS, Ethanolamine).
-
Target Protein: >95% purity, with available surface lysines for immobilization.
-
Fragment Solutions: A serial dilution of 4-fluoro-7-nitro-2,3-dihydro-1H-indole in running buffer (e.g., from 100 µM down to 0.5 µM).
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), containing 1-2% DMSO to match fragment solutions.
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC/NHS according to the manufacturer's protocol.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject the serial dilutions of the fragment over both the target and reference flow cells, starting from the lowest concentration.
-
Use a sufficient association time (e.g., 60-120 seconds) to allow the binding to approach equilibrium, followed by a dissociation time (e.g., 120-240 seconds).
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to get the specific binding response.
-
Plot the specific binding response at equilibrium against the fragment concentration.
-
Fit the data to a steady-state affinity model (e.g., a 1:1 Langmuir binding isotherm) to calculate the Kᴅ.
-
Trustworthiness: A well-behaved, saturable binding curve that fits well to the model provides high confidence in the measured affinity. Fragment hits typically have Kᴅ values in the micromolar to millimolar range.[1]
-
Application Protocol 3: Structural Elucidation via X-ray Crystallography
The ultimate validation for a fragment hit is determining its three-dimensional binding mode through structural biology.[1] This information is invaluable for the subsequent hit-to-lead chemistry phase, as it reveals the precise interactions the fragment makes and shows which vectors are pointing towards solvent, available for chemical elaboration.
Objective: To determine the co-crystal structure of the target protein in complex with the fragment.
Methods:
-
Crystal Soaking: This is often the most straightforward method.[13]
-
Grow apo-crystals of the target protein under established conditions.
-
Prepare a soaking solution by dissolving the fragment in a cryo-protectant solution that is compatible with the crystal conditions, at a concentration typically between 1-10 mM.
-
Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data.
-
-
Co-crystallization: If soaking fails (e.g., causes crystal cracking), co-crystallization is an alternative.[13]
-
Incubate the purified protein with a 2-5 fold molar excess of the fragment prior to setting up crystallization trials.
-
Screen for new crystallization conditions using the protein-fragment complex solution.
-
Optimize any initial hits to produce diffraction-quality crystals.
-
Cryo-cool the crystal and collect diffraction data.
-
Data Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure.
-
Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously place the fragment in the binding site. The fluorine atom can sometimes aid in this process due to its high electron density.
From Hit to Lead: The Next Steps
Once a validated hit like 4-fluoro-7-nitro-2,3-dihydro-1H-indole has its binding mode confirmed, the creative work of medicinal chemistry begins. The goal is to increase potency and selectivity while maintaining drug-like properties.
Caption: Common strategies for evolving a fragment hit into a lead compound.
The structure of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is well-suited for these strategies. The N-H position is a common point for 'growing', and the aromatic ring provides positions that can be functionalized, often guided by the structural data, to pick up new, potency-enhancing interactions with the target protein.
Conclusion
4-fluoro-7-nitro-2,3-dihydro-1H-indole is a thoughtfully designed molecule that serves as an excellent starting point for FBDD campaigns. Its combination of a 3D-rich indoline core, a synthetically versatile nitro group, and a ¹⁹F-NMR-active fluorine atom makes it a powerful tool for identifying and validating novel binding interactions. By employing the systematic, multi-disciplinary protocols outlined in this guide, researchers can leverage this fragment to prosecute challenging drug targets and accelerate the journey from initial hit to lead compound.
References
-
Hu, Y., et al. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 6. Available from: [Link]
-
Erlanson, D. A., et al. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 66(11), 7211-7235. Available from: [Link]
-
Riyazi, N., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 13(16), 1667-1678. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. PubChem Compound Database. Available from: [Link]
-
Renaud, J., et al. (2016). Applied Biophysical Methods in Fragment-Based Drug Discovery. Perspectives in Medicinal Chemistry, 8, 1-12. Available from: [Link]
-
Sarno, F., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15199-15220. Available from: [Link]
-
Roughley, S. D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5561-5582. Available from: [Link]
-
de Azevedo, W. F., & Dias, R. (2008). Biophysical screening in fragment-based drug design. Current Drug Targets, 9(12), 1046-1051. Available from: [Link]
-
Ross, S., & Abell, C. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 25(23), 5727. Available from: [Link]
-
Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Available from: [Link]
-
Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Acta Crystallographica Section D, Structural Biology, 72(Pt 7), 734-745. Available from: [Link]
-
do Nascimento, A. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Available from: [Link]
-
Shanina, E., et al. (2021). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 60(7), 3468-3474. Available from: [Link]
-
Rowan, A. D., et al. (2022). Accessing Active Fragments for Drug Discovery Utilising Nitroreductase Biocatalysis. ChemBioChem, 23(13), e202200155. Available from: [Link]
-
Canitrot, Y., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. Available from: [Link]
-
do Nascimento, A. S., et al. (2024). Fragment-based drug discovery: A graphical review. ChemMedChem. Available from: [Link]
-
Erlanson, D. A., & Johnson, C. N. (2022). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 17(9), 923-930. Available from: [Link]
-
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6013-6022. Available from: [Link]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Reduction of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole
Introduction
The selective reduction of the nitro group in 4-fluoro-7-nitro-2,3-dihydro-1H-indole is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting 7-amino-4-fluoro-2,3-dihydro-1H-indole is a valuable building block, incorporating a fluorinated aniline moiety within a dihydroindole scaffold. The presence of a fluorine atom and a potentially sensitive dihydroindole ring system necessitates careful consideration of the reduction methodology to ensure high yield and purity while avoiding undesirable side reactions, most notably dehalogenation.
This comprehensive guide provides detailed application notes and protocols for the effective reduction of 4-fluoro-7-nitro-2,3-dihydro-1H-indole. We will explore several robust methods, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation, offering insights into the rationale behind procedural choices and providing step-by-step instructions suitable for researchers and professionals in drug development.
Challenges in the Reduction of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole
The primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of a fluorine substituent on the aromatic ring. Aggressive reduction conditions can lead to hydrodefluorination, resulting in the formation of the corresponding defluorinated amine impurity. Additionally, the dihydroindole core may be susceptible to over-reduction or ring-opening under certain conditions. Therefore, the choice of reducing agent and reaction parameters is paramount to achieving the desired product with high fidelity.
Recommended Reduction Methodologies
Several methods have proven effective for the reduction of aromatic nitro compounds, each with its own advantages and considerations. Below, we detail the most suitable approaches for the target transformation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature and generally high yields. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[1]
Causality of Experimental Choices:
-
Catalyst: 5-10% Pd/C is a standard choice, offering a good balance of activity and cost. A lower loading can be used to minimize the risk of dehalogenation, though this may require longer reaction times or higher hydrogen pressure.
-
Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and facilitate the hydrogenation process.
-
Hydrogen Pressure: Operating at a moderate hydrogen pressure (e.g., 50 psi) is often sufficient for the reduction and can help to suppress dehalogenation compared to very high pressures.
-
Temperature: The reaction is typically run at room temperature to minimize side reactions.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
Step-by-Step Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% palladium on carbon (5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon). It is advisable to use a water-wet catalyst to mitigate its pyrophoric nature.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 7-amino-4-fluoro-2,3-dihydro-1H-indole.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Metal-Mediated Reduction
Reductions using metals in acidic media are classic and reliable methods for converting nitroarenes to anilines. Iron in the presence of an acid (e.g., HCl or acetic acid) or stannous chloride (SnCl₂) are common choices. These methods are often chemoselective and tolerate a variety of functional groups.
Causality of Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent. The reaction proceeds via single electron transfer from the iron surface to the nitro group.
-
Acid Source: Hydrochloric acid or ammonium chloride in an aqueous medium provides the necessary protons for the reduction. The use of ammonium chloride often provides milder conditions.
-
Solvent System: A mixture of ethanol and water is typically used to ensure the solubility of both the organic substrate and the inorganic reagents.
-
Temperature: Heating the reaction mixture to reflux accelerates the reduction.
Experimental Protocol: Reduction with Iron and Ammonium Chloride
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).
-
Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (4-5 eq) to the suspension.
-
Reduction: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Causality of Experimental Choices:
-
Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and effective reducing agent for aromatic nitro compounds.
-
Solvent: Ethyl acetate or ethanol are commonly used solvents for this reaction.
-
Work-up: The work-up for SnCl₂ reductions can be challenging due to the formation of tin salts. Basification with a strong base like NaOH is required to precipitate tin hydroxides, which can sometimes be difficult to filter. An alternative is to basify with saturated sodium bicarbonate solution.
Experimental Protocol: Reduction with Stannous Chloride
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Reduction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide until the solution is basic (pH > 8).
-
Filtration and Extraction: The resulting suspension containing tin salts is filtered through Celite®. The filtrate is then extracted with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. Ammonium formate is a common and efficient hydrogen donor in the presence of a palladium catalyst. This method is often rapid and proceeds under mild conditions.
Causality of Experimental Choices:
-
Hydrogen Source: Ammonium formate decomposes in the presence of a catalyst to provide hydrogen in situ.
-
Catalyst: 10% Pd/C is an effective catalyst for this process.
-
Solvent: Methanol or ethanol are suitable solvents.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating.
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) in methanol.
-
Reagent Addition: Add 10% Pd/C (10-20 wt %) followed by the portion-wise addition of ammonium formate (4-6 eq). The addition of ammonium formate can be exothermic.
-
Reduction: Stir the reaction mixture at room temperature or heat to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite® and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be further purified by column chromatography.
Comparison of Reduction Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation (Pd/C) | Clean reaction, high yields, easy product isolation.[1] | Requires specialized hydrogenation equipment, potential for dehalogenation, catalyst can be pyrophoric. | Use wet catalyst, moderate hydrogen pressure, and monitor for dehalogenation. |
| Iron in Acidic Medium | Inexpensive reagents, high chemoselectivity. | Work-up can be tedious due to iron salts, requires heating. | Ensure efficient stirring and thorough removal of iron byproducts. |
| **Stannous Chloride (SnCl₂) ** | Mild conditions, good for sensitive substrates. | Work-up can be problematic due to tin salt precipitation, stoichiometric amounts of metal waste. | Careful basification and filtration are crucial for product isolation. |
| Transfer Hydrogenation | Avoids the use of gaseous hydrogen, rapid reactions, mild conditions. | Can be exothermic, requires careful addition of ammonium formate. | Control the rate of addition of the hydrogen donor. |
Analytical Characterization of 7-Amino-4-Fluoro-2,3-Dihydro-1H-Indole
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) can be a good starting point for monitoring the reaction progress. The product, being more polar than the starting nitro compound, will have a lower Rf value.
-
Visualization: UV light (254 nm) and staining with a suitable agent like potassium permanganate or ninhydrin for the amine product.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons (typically in the range of 3-5 ppm, solvent dependent) and characteristic shifts in the aromatic and aliphatic protons of the dihydroindole ring will confirm the reduction.
-
¹³C NMR: The carbon atom attached to the newly formed amino group will show a significant upfield shift compared to the carbon attached to the nitro group.
-
¹⁹F NMR: The fluorine signal should remain, and its chemical shift may be slightly altered upon conversion of the nitro group to an amino group.
Mass Spectrometry (MS):
-
The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of 7-amino-4-fluoro-2,3-dihydro-1H-indole (C₈H₉FN₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Catalytic Hydrogenation: Palladium on carbon is pyrophoric, especially when dry. Handle with care under an inert atmosphere and do not allow it to dry on filter paper. The use of hydrogen gas requires appropriate pressure-rated equipment and adherence to safety protocols for handling flammable gases.
-
Metal-Mediated Reductions: Reactions involving acids should be handled with care. The work-up of tin-mediated reactions involves the use of strong bases, which are corrosive.
-
Exothermic Reactions: The reduction of nitro compounds is often exothermic.[2] Monitor the reaction temperature, especially during the initial stages and reagent addition. For larger-scale reactions, consider cooling baths and portion-wise addition of reagents.
Conclusion
The reduction of 4-fluoro-7-nitro-2,3-dihydro-1H-indole to its corresponding amine is a feasible and important transformation. The choice of the optimal method depends on the available equipment, scale of the reaction, and the desired level of purity. Catalytic hydrogenation offers a clean and efficient route, while metal-mediated and transfer hydrogenation methods provide reliable alternatives, particularly when specialized hydrogenation apparatus is not available. Careful execution of the chosen protocol and diligent monitoring of the reaction are key to achieving a successful outcome.
References
- Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, 2008(14), 1-6.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
- Organic Syntheses. (2005).
- Ram, S., & Ehrenkaufer, R. E. (1984). A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent. Tetrahedron Letters, 25(32), 3415-3418.
- Gamble, A. B., Garner, J., Gordon, C., O'Conner, S. J., & Keller, P. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 60(11), 835-839.
- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.
- Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Google Patents. (1964). Process for the reduction of halo nitro aromatic compounds.
-
PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1987). NMR studies of indole. Heterocycles, 26(10), 2631-2638.
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]
Sources
Application Notes and Protocols for 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole in Advanced Materials
Foreword: The Untapped Potential of a Unique Heterocycle
To the pioneering researchers, scientists, and drug development professionals, this document serves as a detailed guide to the prospective applications of 4-fluoro-7-nitro-2,3-dihydro-1H-indole in the realm of material science. While extensively utilized as a versatile intermediate in medicinal chemistry and organic synthesis, the unique electronic and structural characteristics imparted by its fluoro and nitro substituents suggest a significant, yet largely unexplored, potential in the creation of novel functional materials.[1][2] This guide is structured to provide not just a theoretical framework but also actionable, field-proven protocols to inspire and facilitate the integration of this compound into your research and development workflows. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for innovation.
Core Molecular Attributes and Synthetic Strategy
The material science applications of 4-fluoro-7-nitro-2,3-dihydro-1H-indole are fundamentally derived from the synergistic effects of its constituent functional groups. The fluorine atom enhances thermal stability, and hydrophobicity, and can modulate the electronic properties of a material through its strong electron-withdrawing inductive effect.[3][4] Concurrently, the nitro group, a powerful electron-withdrawing moiety, significantly influences the molecule's electrophilicity and photophysical properties, making it a candidate for applications in electronics and sensing.[2][5]
Synthesis Protocol: A Reliable Pathway
A common synthetic route to 4-fluoro-7-nitro-2,3-dihydro-1H-indole involves the reaction of 4-fluoroindole with sodium hydroxide and an anhydride in a trichloromethane solution containing sodium cyanoborohydride.[6]
Experimental Protocol: Synthesis of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole
Materials:
-
4-Fluoroindole
-
Sodium hydroxide (NaOH)
-
Acetic anhydride ((CH₃CO)₂O)
-
Trichloromethane (CHCl₃)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluoroindole (1 equivalent) in trichloromethane.
-
Base and Anhydride Addition: Add powdered sodium hydroxide (1.2 equivalents) and acetic anhydride (1.5 equivalents) to the solution.
-
Reducing Agent: Carefully add sodium cyanoborohydride (2.0 equivalents) portion-wise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇FN₂O₂ | [6] |
| Molecular Weight | 182.15 g/mol | [6] |
| Appearance | Pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | General knowledge |
Application in Polymer Science: High-Performance Polyimides
The bifunctional nature of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, with its reactive amine and potential for further functionalization of the aromatic ring, makes it an attractive monomer for the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and dielectric properties.
Rationale for Use in Polyimides
The incorporation of the fluorinated, nitro-substituted indole moiety into a polyimide backbone is hypothesized to:
-
Enhance Thermal Stability: The fluorine atom can increase the polymer's decomposition temperature.
-
Improve Solubility: The non-planar structure of the indoline ring can disrupt chain packing, leading to better solubility in organic solvents, which is advantageous for processing.
-
Modify Dielectric Properties: The polar nitro and fluoro groups are expected to influence the dielectric constant of the resulting polymer, making it potentially suitable for applications in microelectronics.
Protocol: Synthesis of a Novel Polyimide
Experimental Protocol: Two-Step Polycondensation
Materials:
-
4-Fluoro-7-nitro-2,3-dihydro-1H-indole (as the diamine monomer, after reduction of the nitro group to an amine and protection/deprotection of the indole nitrogen)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the diamine monomer in anhydrous DMAc.
-
Slowly add an equimolar amount of PMDA to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.
-
-
Imidization (Film Casting):
-
Cast the viscous poly(amic acid) solution onto a glass substrate.
-
Place the cast film in a vacuum oven and heat stepwise: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect thermal imidization.
-
Alternatively, for chemical imidization, add a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and stir for 24 hours before casting.
-
Caption: Workflow for polyimide synthesis.
Application in Organic Electronics: A Building Block for Charge-Transport Materials
Indole derivatives have been explored as components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[7] The electron-withdrawing nature of the fluoro and nitro groups in 4-fluoro-7-nitro-2,3-dihydro-1H-indole suggests its potential as a building block for n-type (electron-transporting) organic semiconductors.
Rationale for Use in Organic Semiconductors
-
Electron-Deficient Core: The combination of fluorine and a nitro group creates a highly electron-deficient aromatic system, which is a key requirement for stable n-type materials.
-
Tunable Energy Levels: The HOMO and LUMO energy levels can be tuned through chemical modification of the indole nitrogen and the aromatic ring, allowing for optimization of charge injection and transport properties.
Protocol: Fabrication of a Thin-Film Transistor (OFET)
Experimental Protocol: Solution-Shearing of an Indole-Based Semiconductor
Materials:
-
A synthesized derivative of 4-fluoro-7-nitro-2,3-dihydro-1H-indole functionalized for solubility and charge transport.
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (as the gate dielectric).
-
Gold (Au) for source and drain electrodes.
-
High-purity organic solvent (e.g., chlorobenzene).
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ wafer by sonication in acetone and isopropanol, followed by drying with nitrogen.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve film morphology.
-
-
Semiconductor Deposition:
-
Dissolve the indole-based semiconductor in chlorobenzene at a concentration of 5-10 mg/mL.
-
Deposit the semiconductor solution onto the substrate using a solution-shearing technique at an elevated temperature (e.g., 80-120°C).
-
-
Electrode Deposition:
-
Thermally evaporate Au through a shadow mask to define the source and drain electrodes on top of the semiconductor film.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET in a nitrogen atmosphere using a semiconductor parameter analyzer.
-
Caption: OFET fabrication workflow.
Application in Sensor Technology: Chemosensors for Nitroaromatic Compounds
Fluorinated metal-organic frameworks have demonstrated efficacy in detecting nitroaromatic compounds.[8][9] Similarly, a material incorporating 4-fluoro-7-nitro-2,3-dihydro-1H-indole could be designed as a chemosensor, potentially for the detection of electron-rich aromatic compounds through fluorescence quenching or colorimetric changes.
Rationale for Use in Chemical Sensors
-
Fluorescence Modulation: The inherent fluorescence of the indole core can be modulated by the nitro group. Interaction with an analyte could alter the electronic structure and, consequently, the fluorescence emission.
-
Selective Binding: The molecule can be functionalized with specific recognition units to enhance selectivity towards a target analyte.
Protocol: Development of a Fluorescence-Based Sensor
Experimental Protocol: Sensor Film for Analyte Detection
Materials:
-
A fluorescent derivative of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
-
Poly(methyl methacrylate) (PMMA) or another suitable polymer matrix.
-
Toluene or another suitable solvent.
-
Glass slides.
-
Analyte solutions of interest.
Procedure:
-
Sensor Film Preparation:
-
Co-dissolve the fluorescent indole derivative and PMMA in toluene.
-
Spin-coat the solution onto a clean glass slide to form a thin, uniform film.
-
Dry the film in a vacuum oven to remove residual solvent.
-
-
Fluorescence Measurements:
-
Record the baseline fluorescence spectrum of the sensor film using a spectrofluorometer.
-
Expose the film to vapors of the target analyte or immerse it in analyte solutions of varying concentrations.
-
Record the fluorescence spectra at different analyte concentrations to determine the sensor's response and sensitivity.
-
Concluding Remarks for the Innovator
The applications and protocols detailed herein represent a scientifically grounded yet forward-looking perspective on the potential of 4-fluoro-7-nitro-2,3-dihydro-1H-indole in material science. The true extent of its utility will undoubtedly be unveiled through rigorous experimentation and creative exploration. It is our hope that this guide serves as a catalyst for such innovation, empowering you to unlock new frontiers in the development of advanced materials.
References
-
ResearchGate. (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available at: [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
- Google Patents. (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole.
-
PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]
-
PubMed. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Available at: [Link]
-
Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Available at: [Link]
-
ResearchGate. (n.d.). Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. Available at: [Link]
- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
-
Royal Society of Chemistry. (n.d.). New fluorinated functional materials. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 3-nitroindoles with electron-rich species. Available at: [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
-
PubMed Central. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]
-
MDPI Books. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: [Link]
-
YouTube. (2019). A general, mild synthetic method for the oxidative fluorination of heteroatoms. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New fluorinated functional materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. ossila.com [ossila.com]
- 8. Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-7-Nitro-2,3-dihydro-1H-indole
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex indole derivatives. We will address common challenges and provide actionable, field-tested solutions for improving low yields in the multi-step synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Introduction: The Challenge of Synthesizing Substituted Nitroindolines
The 4-fluoro-7-nitro-2,3-dihydro-1H-indole scaffold is a valuable building block in medicinal chemistry, often utilized for its unique electronic and structural properties. However, its synthesis is frequently plagued by low yields. The challenges typically arise from the sensitive nature of the indole nucleus, the deactivating effect of the nitro group, and the potential for unwanted side reactions during key transformation steps such as nitration and reduction.[1] This guide provides a structured approach to identifying and resolving the bottlenecks in your synthetic route.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific, practical issues you may be encountering in the lab.
Q1: My overall yield is consistently low after the multi-step synthesis. Where is the most likely point of failure?
Answer: A low overall yield in a multi-step synthesis is typically due to one or two particularly inefficient steps rather than a small loss at every stage. For this specific target molecule, the two most critical steps to investigate are:
-
Regioselective Nitration: The introduction of the nitro group at the C7 position of the 4-fluoroindole or 4-fluoroindoline precursor can be difficult to control, often leading to a mixture of isomers (e.g., N-nitro, C5-nitro, C6-nitro) and low conversion of the starting material.[2]
-
Reduction of the Indole Ring: The reduction of the 4-fluoro-7-nitroindole intermediate to the corresponding indoline can be challenging. The nitro group is sensitive to many reducing agents, and harsh conditions can lead to its reduction or the formation of undesired byproducts.
To diagnose the problem, it is essential to analyze the purity and yield of the isolated intermediate after each of these critical steps.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: The nitration of my 4-fluoroindole precursor is inefficient, resulting in a mixture of isomers and unreacted starting material. How can I improve regioselectivity and conversion?
Answer: This is a classic challenge in indole chemistry. The indole ring is highly activated towards electrophilic substitution, but the directing effects can be complex. The use of harsh nitrating agents like concentrated nitric acid often leads to oxidation and the formation of multiple products.[2]
Causality: The key to successful nitration is to control the reactivity of both the substrate and the nitrating agent. The nitrogen atom of the indole is easily protonated or oxidized under strongly acidic conditions, which deactivates the ring and can prevent the desired C7 nitration.
Recommended Solution: Employ a milder, more controlled nitrating system. A highly effective method involves the in situ generation of an electrophilic nitrating agent under non-acidic conditions.[2]
Optimized Protocol: Nitration using Tetramethylammonium Nitrate
This protocol uses tetramethylammonium nitrate and trifluoroacetic anhydride to generate trifluoroacetyl nitrate, a potent but controllable electrophile.[2]
Step-by-Step Methodology:
-
Protection (Optional but Recommended): Protect the indole nitrogen with a Boc group. This enhances solubility and can improve regioselectivity. To a solution of 4-fluoroindole in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until the reaction is complete (monitor by TLC).
-
Reaction Setup: In a separate flask, dissolve N-Boc-4-fluoroindole (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar).
-
Nitrating Agent Addition: Add tetramethylammonium nitrate (1.5 eq.) to the solution, followed by the slow, dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 eq.).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress carefully by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Conventional Method (HNO₃/H₂SO₄) | Optimized Method ([Me₄N]NO₃/TFAA) |
| Acid | Strong (H₂SO₄) | None (non-acidic) |
| Temperature | Low, difficult to control | 0 °C to RT, controlled |
| Byproducts | Oxidation, multiple isomers | Minimal |
| Typical Yield | Often < 40% | Good to excellent (>70%) |
| Reference | General knowledge | [2] |
Q3: I'm observing decomposition and low yields during the reduction of the 4-fluoro-7-nitroindole ring to the indoline. What is the best reducing agent for this transformation?
Answer: The challenge here is to selectively reduce the C2-C3 double bond of the indole ring without affecting the sensitive nitro group. Strong reducing agents like lithium aluminum hydride (LAH) will aggressively reduce the nitro group, while catalytic hydrogenation can also be problematic.
Causality: The nitro group is highly susceptible to reduction, often leading to an amino group or other intermediates. Catalytic hydrogenation (e.g., H₂/Pd-C) can be effective but sometimes leads to dehalogenation (loss of the fluorine atom) or over-reduction. A reducing agent is needed that is mild enough to spare the nitro group but potent enough to reduce the indole double bond.
Recommended Solution: The use of a borane-based reducing agent or specific catalytic systems is recommended for this transformation. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a well-established method for this purpose.
Optimized Protocol: Indole to Indoline Reduction
This protocol uses NaBH₃CN in acetic acid, which generates an iminium ion intermediate that is readily reduced.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-protected 4-fluoro-7-nitroindole (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq.) portion-wise over 30 minutes. Be cautious, as gas evolution (H₂) will occur.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over ice and basify to pH > 8 with a saturated NaOH or Na₂CO₃ solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Caption: Decision logic for selecting a suitable reducing agent.
Q4: Are there any alternative synthetic routes I should consider if my current pathway is failing?
Answer: Yes. If starting from a pre-formed indole is problematic, building the ring system with the desired substituents already in place can be a powerful strategy. One such approach could involve a palladium-catalyzed C-H activation/amination reaction.[3]
Alternative Strategy Outline:
-
Starting Material: Begin with a suitably substituted N-protected β-arylethylamine, for example, N-picolinamide-protected 2-(3-fluoro-2-aminophenyl)ethanamine.
-
Nitration: Nitrate the aniline ring at the position para to the amino group. This step often proceeds with high regioselectivity due to the strong directing effect of the amino group.
-
Intramolecular Cyclization: Employ a palladium catalyst (e.g., Pd(OAc)₂) to effect an intramolecular C-H amination, forming the indoline ring directly. This modern approach avoids the challenges of reducing a pre-existing indole.
This strategy front-loads the synthetic challenges to the preparation of the starting material but often results in a more robust and higher-yielding endgame.
References
-
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ResearchGate. Available from: [Link][4]
-
Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. ResearchGate. Available from: [Link][5]
-
Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Google Patents. Available from:
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link][6]
-
Method for industrially preparing 7-fluoroindole. Google Patents. Available from: [7]
-
Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters. Available from: [Link][8]
-
Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. National Institutes of Health (NIH). Available from: [Link][9]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. National Institutes of Health (NIH). Available from: [Link][3]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available from: [Link][2]
-
Synthesis of indolines. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
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- 9. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
side product formation in the synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole
Prepared by the Office of Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges related to side product formation, regioselectivity, and yield.
Introduction: The Challenge of Regioselective Nitration
The synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-7-nitroindoline) is a critical process for accessing key intermediates in pharmaceutical research. The core of the synthesis typically involves the electrophilic aromatic substitution (nitration) of a 4-fluoroindoline precursor. While straightforward in principle, this reaction is often plagued by issues of side product formation, stemming from the complex interplay of electronic and steric effects on the indoline ring system.
The primary challenge lies in controlling the position of the incoming nitro group. The indoline's bicyclic structure, featuring both an activating amino group and a deactivating fluorine atom, creates a competitive environment for the electrophile, potentially leading to a mixture of constitutional isomers and over-nitrated species. This guide provides a systematic approach to diagnosing and resolving these common synthetic hurdles.
Troubleshooting & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.
Question 1: My reaction is producing significant amounts of the 5-nitro and/or 6-nitro isomers. How can I improve selectivity for the desired 7-nitro product?
Answer: This is the most prevalent issue and is rooted in the directing effects of the substituents on the aromatic ring.
Causality: In electrophilic aromatic substitution, the existing substituents dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺)[1].
-
Amino Group (-NH-): The nitrogen in the indoline ring is a powerful activating group and is ortho, para-directing. This means it preferentially directs the incoming nitro group to the positions ortho (C7) and para (C5) to itself.
-
Fluorine Atom (-F): Fluorine is an electronegative, deactivating group but is also ortho, para-directing due to its lone pairs. It directs to the C3 (not on the aromatic ring) and C5 positions.
-
The Conflict: The strong activating effect of the amino group dominates, leading to a mixture of C5 (para) and C7 (ortho) isomers. Obtaining the C7 isomer is challenging due to potential steric hindrance from the adjacent fused ring.
Solutions:
-
Protect the Indoline Nitrogen: The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it into an electron-withdrawing group. Acetylation (using acetic anhydride) or trifluoroacetylation are common choices. The resulting amide is still ortho, para-directing but is significantly less activating, which can shift the isomeric ratio in favor of the C7 product.[2]
-
Modify Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature (e.g., -10 °C to 0 °C). Lower temperatures increase the selectivity of many reactions by favoring the product of the kinetically controlled pathway, which can sometimes be the more sterically hindered isomer.
-
Nitrating Agent: Standard nitrating mixtures like HNO₃/H₂SO₄ are extremely reactive.[1] Consider milder, less acidic reagents like potassium nitrate (KNO₃) in sulfuric acid or acetyl nitrate, which can offer better regioselectivity.[3]
-
Question 2: I'm observing di-nitrated byproducts in my final product mixture. What causes this and how can it be prevented?
Answer: The formation of di-nitroindoles indicates that the reaction conditions are too harsh for the activated indoline system.
Causality: The product, 4-fluoro-7-nitroindoline, is still an activated aromatic ring, albeit less so than the starting material. If the concentration of the powerful nitronium electrophile (NO₂⁺) is too high or the reaction is allowed to proceed for too long, a second nitration can occur, typically at the C5 position, yielding 4-fluoro-5,7-dinitroindoline.
Solutions:
-
Control Stoichiometry: Use a precise amount of the nitrating agent (typically 1.0 to 1.1 equivalents). Ensure it is added slowly and dropwise to the solution of the indoline precursor, allowing the electrophile to be consumed as it is added, preventing a buildup in concentration.
-
Strict Temperature Control: Maintain a consistently low temperature (e.g., 0 °C) throughout the addition and the entire reaction period. This moderates the reaction rate and reduces the likelihood of over-nitration.[4][5]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to prevent the subsequent formation of di-nitro products.
Question 3: My reaction yields are low, and I see a dark, complex mixture of unidentified impurities. What is causing this degradation?
Answer: Indoles and indolines can be sensitive to the strongly acidic and oxidative conditions of nitration, leading to polymerization or ring-opening side reactions.[6]
Causality: The combination of concentrated nitric and sulfuric acids is a powerfully oxidizing medium. The electron-rich indoline ring is susceptible to oxidation, which can lead to the formation of tar-like polymeric materials. Under strongly acidic conditions, the pyrrole ring of indole-like structures can also be prone to acid-catalyzed polymerization.[3][6]
Solutions:
-
Use a Non-Acidic Nitrating Agent: For particularly sensitive substrates, consider using a non-acidic nitrating system. Reagents like trifluoroacetyl nitrate (generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride) can perform nitration under neutral conditions, avoiding acid-mediated degradation.[7]
-
Ensure Purity of Starting Material: Impurities in the starting 4-fluoroindoline can act as catalysts for decomposition. Ensure the precursor is purified (e.g., by distillation or chromatography) before use.
-
Degas Solvents: While less common for nitrations, if oxidative degradation is suspected, using solvents that have been degassed with nitrogen or argon can help minimize unwanted side reactions.
Visualizing Reaction Pathways and Troubleshooting
To better understand the synthetic landscape, the following diagrams illustrate the desired reaction, the formation of common side products, and a logical workflow for troubleshooting.
Reaction and Side Product Formation
Caption: Main reaction pathway and common side product formation.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving synthesis issues.
Experimental Protocols
The following protocols provide a baseline for the synthesis and subsequent purification. They should be adapted based on laboratory instrumentation and safety protocols.
Protocol 1: Synthesis via Nitration of 4-Fluoroindoline
Materials:
-
4-Fluoroindoline (1 equivalent)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃, 1.05 equivalents)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 4-fluoroindoline in concentrated sulfuric acid at -5 °C to 0 °C. The volume of acid should be sufficient to ensure complete dissolution and effective stirring (approx. 5-10 mL per gram of indoline).
-
Nitrating Agent Addition: In a separate flask, add potassium nitrate to concentrated sulfuric acid at 0 °C and stir until dissolved.
-
Reaction: Cool the 4-fluoroindoline solution to -10 °C. Add the cold nitrating mixture dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Monitoring: After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a stirred slurry of crushed ice and water. This step is highly exothermic.
-
Workup:
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate, and filter.
-
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which will likely be a mixture of isomers.
Protocol 2: Purification by Flash Column Chromatography
Separating the 7-nitro isomer from the 5- and 6-nitro isomers is crucial and can typically be achieved by silica gel chromatography.
Materials:
-
Crude product mixture
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a low-polarity solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Elute the column with a gradient of Hexanes and Ethyl Acetate. A typical gradient might start at 5% Ethyl Acetate in Hexanes and gradually increase to 20-30%. The less polar isomers will elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC. The desired 4-fluoro-7-nitroindoline isomer is often the most polar of the mono-nitro isomers.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified solid.
Data Summary Tables
Table 1: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Poor Regioselectivity (Mixture of 5-, 6-, 7-nitro isomers) | Competing directing effects of -NH and -F groups. | Protect the indoline nitrogen (e.g., acetylation); lower reaction temperature; use milder nitrating agents. |
| Di-nitration Product (Mass spec shows M+45) | Reaction conditions too harsh; excess nitrating agent. | Use 1.0-1.1 eq. of nitrating agent; add dropwise at low temp; monitor reaction closely and quench upon completion. |
| Low Yield & Tar Formation | Oxidation or acid-catalyzed polymerization of the indoline ring. | Use non-acidic nitrating agents (e.g., trifluoroacetyl nitrate); ensure high purity of starting materials. |
| Incomplete Reaction | Insufficient activation or poor solubility. | Ensure complete dissolution in acid; cautiously increase reaction time while monitoring side product formation. |
Table 2: Typical TLC Mobility of Isomers
Note: Rf values are highly dependent on exact conditions (TLC plate, solvent saturation, temperature) and should be used as a relative guide.
| Compound | Typical Rf (4:1 Hexanes:EtOAc) | Polarity |
| 4-Fluoroindoline (Starting Material) | ~0.60 | Low |
| 4-Fluoro-5-nitroindoline | ~0.45 | Medium |
| 4-Fluoro-6-nitroindoline | ~0.40 | Medium-High |
| 4-Fluoro-7-nitroindoline (Product) | ~0.35 | High |
| 4-Fluoro-5,7-dinitroindoline | ~0.20 | Very High |
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
-
Química Orgánica. Electrophilic substitution at the indole. Available at: [Link]
-
Bertino, J. R., et al. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
-
The Journal of Organic Chemistry. Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. Available at: [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]
-
ACS Earth and Space Chemistry. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Available at: [Link]
-
Sousa, Â. F., et al. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
ResearchGate. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Available at: [Link]
- Google Patents. CN103420892A - Preparation method of 4-fluoroindole.
-
YouTube. (2021). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. Available at: [Link]
-
ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available at: [Link]
-
ACS Publications. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Available at: [Link]
-
ResearchGate. Regio-selective nitration in various ionic liquids. Available at: [Link]
- Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
-
Arkivoc. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available at: [Link]
-
National Institutes of Health. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Functionalization of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for managing the synthetic chemistry of 4-fluoro-7-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-7-nitroindoline). This scaffold is a valuable building block in medicinal chemistry and drug development, but its reactivity profile presents unique challenges and opportunities in controlling site-selective functionalization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the causal logic behind experimental choices and to ensure your protocols are robust and reproducible.
Section 1: Understanding the Reactivity Landscape
Before initiating any synthesis, it is critical to understand the electronic and steric factors governing the reactivity of the indoline core. The interplay between the electron-withdrawing nitro group and the electron-donating (by resonance) but inductively withdrawing fluoro group dictates the regiochemical outcome of most transformations.
FAQ: What are the primary reactive sites on the 4-fluoro-7-nitroindoline core and why?
The 4-fluoro-7-nitroindoline molecule has three primary centers for functionalization, each with a distinct electronic character:
-
N-1 (Indoline Nitrogen): As a secondary amine, this position is nucleophilic and readily reacts with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides). Its reactivity must be managed, typically through protection, to achieve selective functionalization on the aromatic ring.
-
C-4 (Fluoro-substituted Carbon): The fluorine atom is attached to an aromatic ring that is strongly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the powerful electron-withdrawing nitro group located para to the fluorine, which stabilizes the negatively charged Meisenheimer complex intermediate that forms during the substitution process.[1]
-
C-5 and C-6 (Aromatic C-H Bonds): These positions are available for Electrophilic Aromatic Substitution (EAS). However, the 7-nitro group is a strong deactivating group, making the entire aromatic ring electron-deficient and less reactive towards electrophiles compared to benzene.[2]
Caption: Key reactive sites on the 4-fluoro-7-nitroindoline scaffold.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at C-4
The displacement of the C-4 fluorine is often the most efficient and predictable functionalization pathway for this scaffold.
FAQ: I am observing low yields or no reaction when trying to displace the fluorine at C-4 with a nucleophile. What could be the issue?
This is a common issue that can almost always be traced back to one of three factors: nucleophile strength, reaction conditions, or competing side reactions at the N-1 position. The addition of the nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step in SNAr reactions.[1]
| Issue Encountered | Probable Cause(s) | Recommended Solutions & Rationale |
| No Reaction or Very Slow Conversion | 1. Weak Nucleophile: The nucleophile (e.g., an alcohol or a neutral amine) is not potent enough to attack the activated ring. 2. Protic Solvent: Solvents like water or ethanol can solvate the nucleophile, reducing its reactivity. 3. Insufficient Temperature: The activation energy for the rate-limiting addition step is not being met. | 1. Increase Nucleophilicity: Deprotonate the nucleophile with a non-nucleophilic base (e.g., NaH, K₂CO₃, or Cs₂CO₃) to generate the more reactive anionic form. 2. Switch to Polar Aprotic Solvent: Use DMSO, DMF, or NMP. These solvents do not solvate anions as strongly, preserving the nucleophile's reactivity. 3. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80 °C to 120 °C). Monitor by TLC to check for decomposition. |
| Low Yield with Complex Product Mixture | 1. Competing N-1 Reaction: If using an alkylating agent as a nucleophile precursor or if the nucleophile itself can act as an electrophile under certain conditions, reaction at the N-1 position is likely. 2. Poor Substrate Solubility: The indoline starting material may not be fully dissolved, leading to an incomplete reaction. | 1. Protect the N-1 Position: This is the most critical step for controlling regioselectivity. Protecting the nitrogen as a Boc-carbamate is a robust strategy. This prevents side reactions and often improves solubility. 2. Verify Solubility: Ensure all starting materials are fully dissolved at the reaction temperature before assessing reaction progress. |
| Decomposition of Starting Material | 1. Excessively Strong Base: Using very strong bases like organolithiums can lead to deprotonation at other sites or decomposition. 2. High Temperature: The nitro group can be sensitive to very high temperatures, especially in the presence of strong nucleophiles. | 1. Use a Milder Base: Carbonate bases (K₂CO₃, Cs₂CO₃) are often sufficient and less likely to cause degradation. 2. Optimize Temperature: Find the lowest temperature at which a reasonable reaction rate is observed. |
Protocol: N-Boc Protection followed by C-4 SNAr with a Phenolic Nucleophile
This two-step protocol is a self-validating system for achieving clean, regioselective C-4 functionalization.
Step 1: N-Boc Protection
-
Dissolve 4-fluoro-7-nitroindoline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[3]
-
Quench the reaction with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product, tert-butyl 4-fluoro-7-nitroindoline-1-carboxylate, is often pure enough for the next step but can be purified by silica gel chromatography if necessary.
Step 2: C-4 Nucleophilic Aromatic Substitution
-
To a solution of the N-Boc protected indoline (1.0 eq) and your chosen phenol (1.1 eq) in anhydrous DMSO (0.2 M), add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Heat the mixture to 100-120 °C and stir for 8-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMSO and salts.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography.
Section 3: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Functionalizing the C-5 or C-6 positions is significantly more challenging due to the deactivating nature of the 7-nitro group. Success requires careful selection of reagents and conditions.
FAQ: My electrophilic substitution (e.g., bromination) is failing or giving low yields. What should I do?
Failure in EAS on this substrate is expected under standard conditions. The strong deactivation by the nitro group drastically reduces the nucleophilicity of the aromatic ring.[2]
-
Causality: The 7-nitro group directs incoming electrophiles to the meta position (C-5), while the 4-fluoro group directs to its ortho (C-5) and para (C-6) positions. The directing vectors converge on C-5, making it the most likely, albeit still challenging, site for substitution.
-
Troubleshooting Strategy:
-
Increase Reagent Electrophilicity: Use a more potent electrophilic species. For bromination, instead of Br₂ alone, use Br₂ with a strong Lewis acid like FeBr₃ or AlCl₃. For nitration, use fuming nitric acid in concentrated sulfuric acid.
-
Protect the N-1 Position: The unprotected indoline nitrogen can be oxidized or protonated by strong acids, further deactivating the system. An N-Boc or N-Tosyl group is essential.
-
Use Harsher Conditions (with caution): Higher temperatures may be required, but proceed with care as decomposition is a significant risk. Run small-scale test reactions to find the optimal temperature.
-
Consider Alternative Strategies: If direct EAS is unsuccessful, a directed ortho-metalation (DoM) strategy might be an option, although this requires installing a suitable directing group.[4]
-
Protocol: Regioselective C-5 Bromination
-
Ensure the substrate is N-protected (e.g., with Boc).
-
In a flask protected from light, dissolve the N-Boc-4-fluoro-7-nitroindoline (1.0 eq) in a suitable solvent such as DCM or 1,2-dichloroethane.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) followed by slow addition of a catalytic amount of a Lewis acid (e.g., FeBr₃, 0.1 eq) or a protic acid like trifluoroacetic acid (TFA).
-
Stir at 0 °C and monitor closely by TLC/LC-MS. If no reaction occurs, allow it to warm slowly to room temperature.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to isolate the C-5 bromo product.
Section 4: A Logical Workflow for Sequential Functionalization
Achieving multi-functionalization requires a strategic, stepwise approach. The order of operations is critical to success. The following workflow outlines the decision-making process for introducing substituents at both C-4 and C-5.
Caption: Strategic workflow for sequential C-4 and C-5 functionalization.
This workflow prioritizes the more reliable SNAr reaction after N-protection. Attempting EAS first on the highly deactivated starting material is a low-probability strategy. By following this validated sequence, researchers can more predictably synthesize complex derivatives of the 4-fluoro-7-nitroindoline scaffold.
References
-
Challis, B.C., & Rzepa, H.S. (1975). The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step. Journal of the Chemical Society, Perkin Transactions 2, 1209. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Gronowska, J., & Makarewicz, E. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4781. [Link]
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1966-1981. [Link]
-
Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). A New Protecting-Group Strategy for Indoles. Organic Letters, 4(25), 4483–4486. [Link]
-
Twomey, R. E. (2008). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. Synthetic Communications, 38(15), 2561-2572. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Bedell, T. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17355–17361. [Link]
Sources
issues with the stability of 4-fluoro-7-nitro-2,3-dihydro-1H-indole in solution
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-fluoro-7-nitro-2,3-dihydro-1H-indole. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. While specific, peer-reviewed stability data for this particular molecule is not extensively documented, this guide synthesizes established principles of organic chemistry, data from structurally related compounds, and field-proven insights to help you troubleshoot and ensure the integrity of your experiments. The information provided herein is based on the known reactivity of the nitroaromatic and dihydroindole functional groups. We will address common issues, provide troubleshooting strategies, and offer protocols for you to validate the stability of this compound under your specific experimental conditions.
General Stability Considerations
The structure of 4-fluoro-7-nitro-2,3-dihydro-1H-indole contains two key functionalities that can influence its stability in solution: the nitroaromatic system and the dihydroindole (indoline) core .
-
Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. While this enhances the stability of the benzene ring towards oxidative degradation, the nitro group itself can be susceptible to reduction, forming nitroso, hydroxylamino, and ultimately amino derivatives. This reduction can be initiated by light, trace metals, or reducing agents present in the solvent or reaction mixture.[1][2] Such transformations can lead to a change in the solution's color and the appearance of unexpected byproducts.
-
Dihydroindole (Indoline) Core: The dihydroindole moiety is more susceptible to oxidation than its aromatic counterpart, indole. The secondary amine within this core can be a target for oxidation, potentially leading to the formation of the corresponding indole, N-oxides, or other degradation products. The stability of the indole ring itself can be compromised under certain conditions, leading to cleavage of the heterocyclic ring.[3][4]
-
Influence of pH and Solvents: The pH of the solution can significantly impact the stability. Basic conditions can deprotonate the indoline nitrogen, potentially increasing its susceptibility to oxidation. Acidic conditions might promote other degradation pathways. The choice of solvent is also critical, as protic solvents may participate in degradation reactions, and solvents may contain impurities that can catalyze decomposition.
Troubleshooting Guide
Issue 1: My solution of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is changing color (e.g., turning yellow, orange, or brown) over time.
Potential Causes:
-
Degradation of the Nitro Group: The most likely cause of color change is the reduction or modification of the nitro group. Nitroaromatic compounds are often colored, and any change to this functional group will alter the chromophore and thus the visible color of the solution.
-
Oxidation of the Dihydroindole Ring: Oxidation of the indoline core can lead to the formation of new, colored species.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[5]
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the vial in aluminum foil. Compare its stability to a solution stored in a clear vial exposed to ambient light.
-
Solvent Purity: Use high-purity, HPLC-grade solvents. If possible, degas the solvent before use to remove dissolved oxygen, which can contribute to oxidation.
-
pH Control: If your experimental conditions permit, buffer the solution to a neutral pH.
-
Analytical Confirmation:
-
UV-Vis Spectroscopy: Take a UV-Vis spectrum of the fresh solution and compare it to the spectrum of the discolored solution. A change in the absorption maxima (λmax) or the appearance of new peaks is indicative of a change in the chemical structure.
-
LC-MS Analysis: Inject the fresh and aged solutions into an LC-MS. Look for the appearance of new peaks in the chromatogram. The mass-to-charge ratio (m/z) of these new peaks can help identify potential degradation products. For example, a mass increase of 16 Da could suggest oxidation, while a decrease of 16 Da could suggest reduction of the nitro group to a nitroso group, and a decrease of 30 Da (NO2 to NH2) could indicate full reduction.
-
Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis.
Potential Causes:
-
Solvent-Induced Degradation: The compound may be reacting with the solvent. For example, nucleophilic solvents could potentially displace the fluorine atom, although this is less likely under typical conditions. Protic solvents like methanol or water can participate in hydrolysis or other degradation pathways.[5]
-
Temperature-Induced Degradation: Elevated temperatures can accelerate the rate of chemical degradation.[5]
-
Contamination: The presence of contaminants in the solvent or on the glassware can catalyze degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying instability.
Corrective Actions:
-
Solvent Selection: Test the stability of the compound in a range of aprotic and protic solvents to find the most suitable one for your application. Common choices for similar molecules include DMSO, DMF, and acetonitrile.
-
Temperature Control: Prepare and store stock solutions at low temperatures (-20°C or -80°C).[6] For experiments at elevated temperatures, minimize the time the compound is exposed to heat.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol allows for a quantitative assessment of the stability of 4-fluoro-7-nitro-2,3-dihydro-1H-indole under specific conditions.
Materials:
-
4-fluoro-7-nitro-2,3-dihydro-1H-indole
-
HPLC-grade solvent of choice (e.g., acetonitrile, DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL or 10 mM) in your chosen solvent.
-
Initial Analysis (T=0): Immediately dilute a sample of the stock solution to a working concentration and inject it into the HPLC. Record the chromatogram. The peak area of the parent compound at T=0 will be your 100% reference.
-
Sample Incubation: Aliquot the stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C incubator).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition. Dilute and inject a sample into the HPLC, using the same method as the T=0 analysis.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot the % remaining versus time for each condition. This will give you a stability profile of your compound.
-
Caption: Experimental workflow for HPLC-based stability study.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 4-fluoro-7-nitro-2,3-dihydro-1H-indole?
A: While specific solubility data is limited, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good starting points for creating stock solutions of complex organic molecules. Acetonitrile is another common solvent for analytical purposes. It is crucial to use high-purity, anhydrous grade solvents to minimize degradation.
Q2: What are the recommended storage conditions for stock solutions?
A: For optimal stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[6] They should also be protected from light by using amber vials or by wrapping the container in foil. For highly sensitive applications, consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Should I be concerned about the stability of the compound in aqueous buffers?
A: Yes. The stability in aqueous solutions can be pH-dependent. It is recommended to perform a stability check in your specific buffer system, especially if the experiment requires long incubation times. Prepare the final dilution in the aqueous buffer immediately before use.
Q4: Can the fluorine atom be displaced?
A: Nucleophilic aromatic substitution of fluorine can occur, but it generally requires strong nucleophiles and/or harsh conditions. Under typical biological or analytical conditions, the C-F bond is expected to be stable.
Q5: What could be a potential degradation pathway?
A: A plausible, though unconfirmed, degradation pathway could involve the reduction of the nitro group and/or the oxidation of the dihydroindole ring.
Caption: Hypothetical degradation pathways for 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
Summary of Recommended Handling and Storage
| Condition | Recommendation | Rationale |
| Solvent for Stock | High-purity, anhydrous DMSO or DMF. | Minimizes solvent-mediated degradation. |
| Storage Temperature | -20°C or -80°C.[6] | Reduces the rate of chemical degradation. |
| Light Exposure | Store in amber vials or protect from light.[5] | Prevents photodegradation. |
| Atmosphere | For maximum stability, store under inert gas (Ar or N₂). | Prevents oxidation. |
| Freeze-Thaw Cycles | Aliquot into single-use vials. | Avoids degradation from repeated temperature changes. |
| Aqueous Solutions | Prepare fresh before each experiment. | Aqueous environments can promote hydrolysis or pH-dependent degradation. |
References
-
Meng, L., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]
-
DergiPark. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 941958. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. Retrieved from [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Bahnemann, D. (2004). Factors affecting the selectivity of the photocatalytic conversion of nitroaromatic compounds over TiO2 to valuable nitrogen-containing organic compounds. Catalysis Today, 96(4), 183-194. [Link]
- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
-
ResearchGate. (n.d.). Synthesis of Indolyl-7-azanorbornanes by Decomposition of Tetrahydro-1,2,3-triazepines. Retrieved from [Link]
-
SMT Dry Cabinets. (2023). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cswab.org [cswab.org]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of Crude 4-fluoro-7-nitro-2,3-dihydro-1H-indole
Welcome to the dedicated technical support guide for handling and purifying crude 4-fluoro-7-nitro-2,3-dihydro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important synthetic intermediate. The purity of this building block is paramount for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when dealing with a crude batch of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
Q1: What are the most probable impurities in my crude product?
A1: The impurity profile is intrinsically linked to the synthetic route employed. For indole syntheses, such as Fischer, Leimgruber-Batcho, or reductive cyclization pathways, impurities typically fall into several categories:[2][3][4]
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-fluoro-6-nitrotoluene or a corresponding fluoronitrophenyl hydrazine.
-
Reaction Intermediates: Incomplete cyclization can leave behind intermediates. For example, in a Leimgruber-Batcho type synthesis, you might find residual (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.[4]
-
Regioisomers: If an unsymmetrical ketone is used in a Fischer indole synthesis, the formation of an undesired regioisomer is a common byproduct.[4]
-
Byproducts of Side Reactions: Over-reduction of the nitro group or other unintended reactions can occur, especially under harsh temperature or catalytic conditions.
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents can be difficult to remove and may interfere with purification.
Q2: How do I choose the best purification method for my crude sample?
A2: The optimal method depends on the nature and quantity of both the target compound and its impurities. The primary decision points are the differences in physicochemical properties like polarity and solubility.
-
Column Chromatography: This is the most versatile and common method for separating compounds with different polarities. It is highly effective for removing both more polar and less polar impurities.
-
Recrystallization: This is the most efficient method for achieving very high purity on a larger scale, provided a suitable solvent can be found. It works best when impurities have different solubility profiles from the desired product.
-
Solvent Washing/Trituration: This is a rapid method for removing small amounts of highly soluble (or insoluble) impurities from a solid product.
The following decision workflow can guide your choice:
Sources
strategies to improve the regioselectivity of the Fischer indole synthesis for fluorinated indoles.
Welcome to the technical support center for the regioselective synthesis of fluorinated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Fischer indole synthesis with fluorinated substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful reaction effectively.
Fluorinated indoles are a cornerstone of modern pharmaceuticals and agrochemicals. However, the strong electronic effects of fluorine substituents introduce significant challenges to controlling the regioselectivity of the Fischer indole synthesis, one of the most classic and versatile methods for indole construction. This guide addresses the common issues encountered in the lab with practical, field-tested solutions.
Troubleshooting Guide: Common Regioselectivity Problems
This section tackles specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable protocols.
Question 1: My reaction with a meta-fluorophenylhydrazine and an unsymmetrical ketone is producing a nearly 1:1 mixture of 4- and 6-fluoroindole regioisomers. How can I improve the selectivity?
This is a classic and frequently encountered problem. The outcome is dictated by the direction of the[1][1]-sigmatropic rearrangement, the key bond-forming step of the reaction. The fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I), which deactivates both ortho-positions (C2 and C6) towards electrophilic attack. However, it also has a weak resonance donating effect (+M). The subtle interplay between these opposing electronic factors makes achieving high regioselectivity challenging.
Causality Analysis:
-
Electronic Effects: The strong -I effect of fluorine destabilizes the developing positive charge in the transition state of the[1][1]-sigmatropic rearrangement. The key is to find conditions that favor one pathway over the other. Cyclization at the C6 position (leading to the 6-fluoroindole) is often sterically less hindered.
-
Acid Catalyst Choice: The nature and strength of the acid catalyst are critical.[2][3] Strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent can force the reaction under harsh conditions, sometimes leading to a loss of selectivity.[3] Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) coordinate differently with the intermediates and can offer a milder reaction pathway, potentially enhancing selectivity.[1][2] Computational studies have shown that substituents play a pivotal role in the reaction's success or failure.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the regiochemical outcome.
Troubleshooting Workflow & Protocol:
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocol: Lewis Acid Catalysis for Improved Regioselectivity
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the unsymmetrical ketone (1.0 eq) and (3-fluorophenyl)hydrazine hydrochloride (1.1 eq) in toluene (10 mL/mmol of ketone).
-
Hydrazone Formation: Add sodium acetate (1.2 eq) and stir the mixture at room temperature for 1 hour to form the hydrazone in situ.
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, 1.2 eq) to the mixture in one portion.
-
Cyclization: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the major regioisomer.
Question 2: My reaction between a fluorinated phenylhydrazine and a methyl ketone (R-CO-CH₃) is unexpectedly yielding the 3-substituted indole instead of the expected 2-methylindole. How can I control this?
This issue stems from the formation of two possible enamine intermediates from the starting hydrazone, which then directs the subsequent[1][1]-sigmatropic rearrangement. The regioselectivity is therefore a function of which enamine is favored.
Causality Analysis:
-
Enamine Formation: The hydrazone can tautomerize to form either the more substituted (thermodynamic) enamine or the less substituted (kinetic) enamine.
-
Steric and Electronic Factors:
-
Kinetic Control: Formation of the less substituted enamine (from the methyl group) is typically faster due to lower steric hindrance. This pathway leads to the 2,3-unsubstituted (or 3-R-substituted) indole.
-
Thermodynamic Control: The more substituted enamine is generally more stable. This pathway leads to the 2-methylindole.
-
-
Acidity of the Medium: The acidity of the catalyst system can be a deciding factor.[3] Very strong and harsh acidic media, such as Eaton's reagent (P₂O₅/MeSO₃H), have been shown to provide unprecedented regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[3] This is attributed to the reaction conditions favoring the kinetic enamine intermediate.
Strategies for Regiocontrol:
| Condition | Favored Enamine | Expected Product | Rationale |
| Milder Acids (ZnCl₂, AcOH) | Thermodynamic (more substituted) | 2-Methylindole | Allows for equilibration to the more stable enamine intermediate. |
| Stronger Acids (Eaton's Reagent) | Kinetic (less substituted) | 3-Substituted Indole | The harshness of the reagent can trap the kinetically formed enamine, preventing equilibration.[3] |
| Lower Temperature | Kinetic (less substituted) | 3-Substituted Indole | Favors the pathway with the lower activation energy. |
| Higher Temperature | Thermodynamic (more substituted) | 2-Methylindole | Provides enough energy to overcome the higher activation barrier to form the more stable intermediate. |
Caption: Control of regioselectivity via enamine formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for regioselectivity in the Fischer Indole Synthesis?
The regioselectivity is determined almost exclusively during the irreversible[1][1]-sigmatropic rearrangement step.[5] The reaction proceeds through the following key stages:
-
Hydrazone Formation: An arylhydrazine reacts with a ketone or aldehyde.[1]
-
Tautomerization: The hydrazone tautomerizes to its reactive enamine form. For unsymmetrical ketones, two different enamines can form.[1][5]
-
[1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step where the C-C bond is formed. The aryl ring attacks the enamine, breaking the N-N bond.[5][6]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group to form the five-membered ring.
-
Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to yield the aromatic indole.[5][6]
The direction of the[1][1]-sigmatropic rearrangement is governed by the electronic and steric properties of the substituents on both the arylhydrazine and the carbonyl component, which stabilize or destabilize the competing transition states.[4][7]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Q2: How does the fluorine position on the phenylhydrazine ring generally influence the reaction?
The position of the electron-withdrawing fluorine atom significantly impacts the electronic density of the aryl ring, which in turn affects the rate and success of the[1][1]-sigmatropic rearrangement.[6]
-
ortho-Fluoro Phenylhydrazine: Cyclization is forced to occur at the C6 position, as the C2 position is blocked. This provides excellent regiocontrol, leading exclusively to 7-fluoroindoles.[6]
-
meta-Fluoro Phenylhydrazine: As discussed in the troubleshooting section, this is the most challenging case. The fluorine deactivates both the C2 and C6 positions, often leading to mixtures of 4- and 6-fluoroindoles. Careful optimization of the catalyst and conditions is required to favor one isomer.
-
para-Fluoro Phenylhydrazine: Due to symmetry, cyclization at either the C2 or C6 position leads to the same product: the 5-fluoroindole. This substitution pattern generally provides good yields and excellent regioselectivity.[6]
Q3: Which acid catalysts are recommended for synthesizing fluorinated indoles, and what are their pros and cons?
The choice of acid catalyst is one of the most critical parameters for success.[2] There is no single "best" catalyst; the optimal choice is substrate-dependent.[8]
| Catalyst Type | Examples | Pros | Cons | Best For... |
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Inexpensive, powerful, readily available.[2] | Harsh conditions can lead to decomposition, charring, and low selectivity, especially with sensitive functional groups.[9] | Robust substrates where high temperature and strong acidity are needed to drive the reaction. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Milder conditions, often higher yields and better selectivity.[1][2] Can be more tolerant of other functional groups. | Can be moisture-sensitive, require anhydrous conditions, and are more expensive. Stoichiometric amounts are often needed. | Sensitive substrates, optimizing regioselectivity, and avoiding decomposition.[4] |
| Specialty Reagents | Eaton's Reagent (P₂O₅/MeSO₃H) | Extremely powerful, can promote reactions that otherwise fail. Can provide unique regioselectivity (e.g., favoring kinetic products).[3] | Very harsh, can cause extensive decomposition.[3] Requires careful handling and sometimes dilution in a co-solvent. | Forcing difficult cyclizations and achieving kinetic control over regioselectivity.[3] |
| Microwave Irradiation | N/A | Can significantly reduce reaction times and sometimes improve yields.[1] | Requires specialized equipment. Thermal runaway is a risk if not properly controlled. | High-throughput synthesis and rapid reaction optimization. |
Q4: My purification is complicated by byproducts. What are the common side reactions?
Besides regioisomers, several side reactions can complicate the Fischer indole synthesis, particularly under harsh conditions:
-
Decomposition/Charring: Strong acids and high temperatures can degrade the starting materials, intermediates, or the electron-rich indole product.[3][8]
-
Cleavage of the N-N bond: The hydrazone can cleave under acidic conditions to regenerate the starting aniline (e.g., fluoroaniline) and carbonyl compound, which can then undergo other reactions.[4]
-
"Abnormal" Fischer Indole Synthesis: In some cases, rearrangements can lead to unexpected products, though this is less common.
If you are experiencing complex product mixtures, consider using milder conditions (Lewis acid, lower temperature) and ensuring the high purity of your starting materials.[8]
References
-
Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5512–5515. [Link]
-
Nematollahi, J., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54135-54168. [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Cheong, P. H.-Y., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5904-5909. [Link]
-
Hughes, D. L., & Zhao, D. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]
-
Leah4sci. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
-
Norwood, V. M., & Huigens, R. W. (2020). Harnessing the Chemistry of the Indole Heterocycle to Drive Discoveries in Biology and Medicine. Molecules, 25(21), 5038. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. researchwithnj.com [researchwithnj.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Analysis of Fluorogenic Labeling Reagents: A Predictive Look at 4-fluoro-7-nitro-2,3-dihydro-1H-indole versus the Established NBD-F
For Immediate Release to the Scientific Community
In the dynamic field of bio-conjugation and fluorescence analysis, the selection of an appropriate labeling reagent is paramount to experimental success. The nitrobenzofurazan (NBD) family of fluorophores, particularly 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), has long been a cornerstone for the derivatization of amines and thiols due to its favorable photophysical properties and high reactivity.[1][2][3] This guide introduces a predictive comparison with a lesser-known structural analog, 4-fluoro-7-nitro-2,3-dihydro-1H-indole, offering a theoretical framework for its potential utility and reactivity in similar applications.
While extensive data exists for NBD-F, this guide will extrapolate the potential reactivity of 4-fluoro-7-nitro-2,3-dihydro-1H-indole based on fundamental principles of organic chemistry and the well-documented behavior of related nitroaromatic compounds. This analysis is intended to serve as a foundational resource for researchers considering the synthesis and application of this novel indole derivative.
Unveiling the Candidates: A Structural Overview
A molecule's reactivity is intrinsically linked to its structure. Below we dissect the key architectural features of NBD-F and 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
| Feature | NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | 4-fluoro-7-nitro-2,3-dihydro-1H-indole (Predicted) |
| Core Structure | Aromatic benzoxadiazole | Non-aromatic dihydropyrrole fused to a nitro-substituted fluorobenzene |
| Fluorine Position | Attached to a carbon on the electron-deficient benzoxadiazole ring | Attached to a carbon on the benzene ring |
| Activating Group | A strongly electron-withdrawing nitro group and the benzoxadiazole heterocycle | A strongly electron-withdrawing nitro group |
| Leaving Group | Fluoride ion | Fluoride ion |
The key to the high reactivity of NBD-F is the presence of the fluorine atom on a highly electron-deficient aromatic system, activated by the potent electron-withdrawing nitro group and the inherent electron-deficient nature of the benzoxadiazole ring.[4][5] This renders the carbon atom attached to the fluorine highly susceptible to nucleophilic aromatic substitution (SNAr).
In the case of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, the fluorine is also activated by a para-nitro group, a classic scenario for SNAr reactions. However, the fusion of the dihydropyrrole ring, which is non-aromatic, to the benzene ring will likely have a different electronic impact compared to the benzoxadiazole moiety in NBD-F. The lone pair of electrons on the indole nitrogen could potentially donate electron density to the benzene ring, which might slightly diminish the electrophilicity of the carbon-fluorine bond compared to NBD-F.
A Head-to-Head Comparison of Reactivity: Established vs. Predicted
The reaction of both compounds with primary and secondary amines or thiols is anticipated to proceed via a nucleophilic aromatic substitution mechanism. This "turn-on" fluorescence response is a hallmark of such reagents, where the non-fluorescent starting material is converted into a highly fluorescent product upon reaction with the analyte.[3][6]
Reaction Mechanism
The proposed reaction mechanism for both reagents is illustrated below. The nucleophile (amine or thiol) attacks the electron-deficient carbon bearing the fluorine atom, forming a transient Meisenheimer complex. The departure of the fluoride leaving group restores the aromaticity of the ring, yielding the fluorescent NBD-adduct.
Caption: Predicted reaction mechanism for NBD-F and 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
Predicted Reactivity and Experimental Considerations
| Parameter | NBD-F | 4-fluoro-7-nitro-2,3-dihydro-1H-indole (Predicted) | Rationale for Prediction |
| Relative Reactivity | Extremely high[1][7] | High, but likely lower than NBD-F | The benzoxadiazole ring in NBD-F is a more potent electron-withdrawing group than the dihydropyrrole ring, leading to a more electrophilic reaction site. |
| Optimal pH | Weakly basic (pH 8-9.5) | Weakly basic (pH 8-10) | A basic medium is required to deprotonate the amine or thiol nucleophile, increasing its nucleophilicity. |
| Reaction Time | Very fast (seconds to minutes)[8] | Fast, but may require longer incubation than NBD-F | The predicted lower electrophilicity may necessitate a longer reaction time to achieve complete labeling. |
| Reaction Temperature | Room temperature to 60°C[8] | Room temperature to 70°C | Mild heating can be employed to accelerate the reaction, especially if the reactivity is lower. |
| Solvent | Aprotic polar solvents (e.g., acetonitrile, DMF) or aqueous buffers | Aprotic polar solvents or aqueous buffers | The choice of solvent will depend on the solubility of the substrate and the reagent. |
| Photophysical Properties of Adduct | Excitation: ~470 nm, Emission: ~530 nm[3][8] | Likely to have similar excitation and emission maxima due to the nitro-substituted aromatic amine chromophore. However, the quantum yield and environmental sensitivity may differ. | The core fluorophore is structurally similar. Subtle shifts in spectra and differences in quantum yield are expected due to the different heterocyclic systems. |
Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a starting point for utilizing NBD-F and a proposed methodology for the exploratory use of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.
Protocol 1: Labeling of Peptides with NBD-F
This protocol is a standard procedure for the derivatization of primary and secondary amines in peptides.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NBD-F in anhydrous acetonitrile. Store in the dark at -20°C.
-
Prepare a 100 mM borate buffer (pH 8.5).
-
-
Labeling Reaction:
-
Dissolve the peptide sample in the borate buffer to a final concentration of 1 mg/mL.
-
To 100 µL of the peptide solution, add 10 µL of the NBD-F stock solution.
-
Incubate the reaction mixture at 60°C for 5 minutes in the dark.
-
-
Quenching and Analysis:
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
The labeled peptide can be directly analyzed by HPLC with fluorescence detection (Excitation: 470 nm, Emission: 530 nm).
-
Sources
- 1. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
A Comparative Guide to the Biological Activity of Nitroindole Derivatives: Unraveling Therapeutic Potential and Highlighting Research Frontiers
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of a nitro group to this heterocyclic system can dramatically influence its physicochemical properties and pharmacological effects, leading to a diverse range of therapeutic applications. This guide provides a comparative analysis of the biological activities of various nitroindole derivatives, with a special focus on the current state of knowledge regarding 4-fluoro-7-nitro-2,3-dihydro-1H-indole. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and detailed protocols.
The Diverse Biological Landscape of Nitroindoles
Nitroindole derivatives have garnered significant attention from researchers due to their potent and varied biological activities. The position of the nitro group on the indole ring, along with other substitutions, plays a crucial role in determining the specific pharmacological profile of the compound.
Anticancer Activity: A Multifaceted Approach
Several studies have highlighted the potential of nitroindole derivatives as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
One prominent mechanism involves the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes, such as c-Myc.[1][2] Substituted 5-nitroindoles have been shown to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression, cell-cycle arrest, and an increase in intracellular reactive oxygen species (ROS).[1][2][3] This targeted approach offers a promising strategy for cancer therapy.
dot
Caption: Mechanism of 5-nitroindoles as c-Myc G-quadruplex binders.
Other nitroindole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone has shown significant activity against non-small cell lung cancer and leukemia cell lines.[4] Furthermore, some indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and apoptosis.[5][6]
Table 1: Cytotoxicity of Selected Nitroindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole Derivative 5 | HeLa | 5.08 ± 0.91 | [1] |
| 5-Nitroindole Derivative 7 | HeLa | 5.89 ± 0.73 | [1] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(p-chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung) | <0.01 | [4] |
| Indole Sulfonamide 18 | HeLa | 0.24 | [5] |
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Nitroindole derivatives have shown promise in this area, exhibiting a broad spectrum of activity against various bacteria and fungi.[7][8][9][10] The nitro group is often a key pharmacophore for the antimicrobial properties of these compounds.[11][12]
For example, certain indole derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[7][9] Some nitroindoles may also act as inhibitors of bacterial efflux pumps, which are a common mechanism of antibiotic resistance.[7]
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazones | S. aureus, MRSA | 6.25 - 100 | [9] |
| Indole Diketopiperazines | S. aureus, B. subtilis, E. coli | 1.0 - 30.0 | [8] |
Enzyme Inhibition: A Targeted Approach
Nitroindole derivatives have also been investigated as inhibitors of various enzymes, offering a targeted approach to disease treatment. For instance, certain 4-nitroindole sulfonamides have been identified as potent and selective antagonists of the 5-HT2A and 5-HT2C serotonin receptors.[13] Additionally, indole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation, and aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy.[14][15]
The Enigma of 4-fluoro-7-nitro-2,3-dihydro-1H-indole
In stark contrast to the wealth of data on other nitroindole derivatives, there is a notable absence of information regarding the biological activity of 4-fluoro-7-nitro-2,3-dihydro-1H-indole. According to available chemical supplier information, this specific compound has not been shown to have any specific biological activity.[16]
The structural difference of a dihydroindole (indoline) compared to an aromatic indole ring is significant. The saturated heterocyclic ring in 4-fluoro-7-nitro-2,3-dihydro-1H-indole results in a non-planar structure, which could drastically alter its ability to interact with biological targets such as DNA or enzyme active sites. This lack of reported activity presents a compelling gap in the current understanding of nitroindole pharmacology and highlights an area ripe for future investigation.
Experimental Protocols
To facilitate further research in this area, we provide the following standardized protocols for assessing the biological activity of novel compounds.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
dot
Caption: General workflow for screening the biological activity of novel compounds.
Conclusion and Future Perspectives
The nitroindole scaffold is a versatile platform for the development of new therapeutic agents with a broad range of biological activities, including potent anticancer and antimicrobial effects. The specific biological profile of these derivatives is highly dependent on their substitution patterns. While significant progress has been made in understanding the structure-activity relationships of many nitroindoles, the biological potential of 4-fluoro-7-nitro-2,3-dihydro-1H-indole remains an unexplored frontier. Its unique dihydroindole core presents an intriguing scientific question regarding its potential bioactivity. Future research should focus on the synthesis and comprehensive biological evaluation of this and other underexplored nitroindole derivatives to unlock their full therapeutic potential.
References
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
